molecular formula C17H12O7 B570071 Boeravinone O

Boeravinone O

Cat. No.: B570071
M. Wt: 328.27 g/mol
InChI Key: HIHQFLYPSJTPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boeravinone O is a rotenoid compound that belongs to the broader class of boeravinones, which are isoflavonoids isolated from the medicinal plant Boerhavia diffusa . Like other boeravinones, it is a subject of research interest due to the diverse pharmacological activities demonstrated by its structural analogues, such as Boeravinone B, which has shown potential as a dual inhibitor of bacterial efflux pumps and biofilms, and as a modulator of bone remodeling . Other boeravinones, like Boeravinone G, exhibit potent antioxidant and genoprotective effects . Researchers are exploring these compounds for their potential application in addressing multidrug resistance in pathogens and metabolic disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-22-7-5-10(19)13-11(6-7)23-16-12(14(13)20)8-3-2-4-9(18)15(8)24-17(16)21/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHQFLYPSJTPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C4=C(C(=CC=C4)O)OC3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boeravinone O: A Technical Guide to its Putative Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the putative chemical structure and stereochemistry of Boeravinone O based on available chemical data and analysis of closely related compounds. The primary scientific literature detailing the definitive isolation and complete spectroscopic and stereochemical analysis of this compound is not publicly available at the time of this writing. Therefore, some information presented herein is based on extrapolation from well-characterized members of the boeravinone family of rotenoids.

Introduction

This compound is a member of the boeravinone family, a class of rotenoid isoflavonoids. These natural products have been isolated from the roots of plants such as Mirabilis jalapa and Boerhaavia diffusa[1][2]. Rotenoids are known for their diverse biological activities, and boeravinones, in particular, have garnered interest for their potential pharmacological properties. This guide summarizes the available information on the chemical structure and stereochemistry of this compound, providing a technical foundation for researchers in natural product chemistry and drug discovery.

Chemical Structure

The definitive, experimentally determined chemical structure of this compound has not been published in detail in readily accessible scientific literature. However, based on its molecular formula, C₁₇H₁₂O₇, and its classification as a boeravinone, a putative core structure can be proposed. Boeravinones share a characteristic tetracyclic ring system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1449384-21-7[3]
Molecular Formula C₁₇H₁₂O₇[3]
Molecular Weight 328.28 g/mol [3]
General Class Flavonoid, Rotenoid[1][4]
Natural Source Roots of Mirabilis jalapa[1][2]

Stereochemistry

The stereochemistry of rotenoids is a critical aspect of their chemical identity and biological function. The core rotenoid structure contains chiral centers, leading to the possibility of multiple stereoisomers. The absolute configuration of these centers dictates the three-dimensional arrangement of the molecule and its interaction with biological targets.

Due to the lack of specific experimental data for this compound, such as optical rotation or single-crystal X-ray diffraction, its absolute stereochemistry cannot be definitively assigned. However, the stereochemistry of naturally occurring rotenoids is often conserved. For instance, the C-6a and C-12a positions on the rotenoid skeleton are key chiral centers. The relative and absolute stereochemistry of these centers in this compound would need to be determined experimentally.

Experimental Protocols

While a specific protocol for the isolation of this compound is not available, a general methodology for the extraction and purification of boeravinones from plant material can be outlined based on published procedures for related compounds[5].

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of boeravinones.

experimental_workflow General Workflow for Boeravinone Isolation plant_material Dried and Powdered Plant Roots (e.g., Mirabilis jalapa) extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fraction Ethyl Acetate Fraction (enriched in rotenoids) partitioning->fraction chromatography1 Column Chromatography (Silica Gel) fraction->chromatography1 fractions Collected Fractions chromatography1->fractions tlc TLC Analysis fractions->tlc chromatography2 Preparative HPLC (C18 Reverse Phase) tlc->chromatography2 Pool fractions containing the target pure_compound Isolated this compound chromatography2->pure_compound

A general experimental workflow for isolating boeravinones.
Structure Elucidation Methodology

The structure of an isolated boeravinone is typically elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

Spectroscopic Data (Hypothetical)

As the NMR data for this compound is not publicly available, the following table presents the ¹H and ¹³C NMR data for a closely related and well-characterized compound, Boeravinone C, to provide researchers with an example of the expected spectral features for this class of compounds[5].

Table 2: ¹H and ¹³C NMR Data of Boeravinone C in CDCl₃

PositionδC (ppm)δH (ppm, J in Hz)
1114.56.52 (d, 8.5)
2128.87.80 (t, 8.5)
3118.06.85 (d, 8.5)
4160.2-
4a112.5-
666.84.60 (dd, 3.0, 1.5)
6a44.04.15 (d, 3.0)
7110.2-
7a157.8-
897.96.40 (s)
9-OCH₃55.83.85 (s)
10163.5-
11159.2-
11a108.8-
12188.5-
12a89.2-
1'--
2'--
3'--

Note: Data is for Boeravinone C and is intended for illustrative purposes only.

Biological Activity and Signaling Pathways (Representative)

While the specific biological activities of this compound have not been extensively reported, other boeravinones have demonstrated interesting pharmacological effects. For example, Boeravinone G has been shown to possess antioxidant and cytoprotective properties, potentially through the modulation of cellular signaling pathways such as the MAPK and NF-κB pathways[6][7][8]. The diagram below illustrates a representative signaling pathway that could be influenced by boeravinones.

signaling_pathway Representative Signaling Pathway for Boeravinone Anti-Inflammatory Action cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Cellular Response ROS ROS MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) ROS->MAPK_Pathway NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Inflammation Inflammatory Gene Expression (e.g., COX-2, iNOS) MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation Boeravinone Boeravinone Boeravinone->ROS Boeravinone->MAPK_Pathway Boeravinone->NFkB_Pathway

References

Boeravinone O: A Comprehensive Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O is a rotenoid, a class of naturally occurring heterocyclic compounds, isolated from the roots of Mirabilis jalapa.[1] While research into the specific biological activities of this compound is still emerging, related compounds in the boeravinone family have demonstrated a range of promising pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a detailed summary of the known physical and chemical properties of this compound, alongside experimental context derived from related boeravinones to inform future research and drug development efforts.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Where specific experimental data for this compound is not available, this is noted.

PropertyValueSource
Molecular Formula C₁₇H₁₂O₇[1]
Molecular Weight 328.3 g/mol [1]
CAS Number 1449384-21-7[1]
Appearance Data not available
Melting Point Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Purity >98% (Commercially available)

Spectroscopic Data

Detailed spectroscopic data for the structural elucidation of this compound is not yet publicly available. Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

Spectroscopic TechniqueData
¹H NMR Data not available
¹³C NMR Data not available
Infrared (IR) Data not available
UV-Vis Data not available
Mass Spectrometry (MS) Data not available

Experimental Protocols

General Isolation and Purification of Rotenoids from Mirabilis jalapa

While a specific protocol for the isolation of this compound has not been detailed in the available literature, a general methodology for the extraction and purification of rotenoids from the roots of Mirabilis jalapa can be outlined as follows. This workflow can serve as a foundational protocol for obtaining this compound for research purposes.

G General Workflow for Rotenoid Isolation A Plant Material Collection and Preparation (Roots of Mirabilis jalapa) B Extraction (e.g., with methanol or ethanol) A->B C Solvent Evaporation B->C D Fractionation (e.g., liquid-liquid partitioning) C->D E Column Chromatography (e.g., silica gel) D->E F Further Purification (e.g., preparative HPLC) E->F G Compound Identification (Spectroscopic analysis: NMR, MS, etc.) F->G

Caption: General workflow for the isolation and purification of rotenoids.

Biological Activity and Signaling Pathways (Inferred from Related Boeravinones)

Direct studies on the biological activity and signaling pathways modulated by this compound are currently limited. However, extensive research on other members of the boeravinone family, such as Boeravinone B and G, provides valuable insights into the potential biological effects of this compound.

Boeravinone B

Boeravinone B has been shown to inhibit osteoclast differentiation through the modulation of several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. It has also demonstrated anticancer activity.

G Signaling Pathways Modulated by Boeravinone B BoeravinoneB Boeravinone B RANKL RANKL BoeravinoneB->RANKL inhibits RANK RANK RANKL->RANK NFkB NF-κB Pathway RANK->NFkB MAPK MAPK Pathway RANK->MAPK PI3K_Akt PI3K/Akt Pathway RANK->PI3K_Akt Osteoclastogenesis Osteoclast Differentiation NFkB->Osteoclastogenesis MAPK->Osteoclastogenesis PI3K_Akt->Osteoclastogenesis

Caption: Boeravinone B signaling pathway inhibition.

Boeravinone G

Boeravinone G is a potent antioxidant and has been shown to exert genoprotective effects. Its mechanism of action involves the modulation of the MAP kinase and NF-κB signaling pathways.

G Signaling Pathways Modulated by Boeravinone G BoeravinoneG Boeravinone G OxidativeStress Oxidative Stress BoeravinoneG->OxidativeStress inhibits MAPK MAP Kinase Pathway OxidativeStress->MAPK NFkB NF-κB Pathway OxidativeStress->NFkB CellularDamage Cellular Damage MAPK->CellularDamage NFkB->CellularDamage

Caption: Boeravinone G signaling pathway modulation.

Conclusion

This compound is a promising natural product that warrants further investigation. This guide summarizes the current knowledge of its physicochemical properties. While specific biological data for this compound is scarce, the activities of related boeravinones suggest potential for antioxidant, anti-inflammatory, and anticancer applications. Further research is needed to fully elucidate the spectroscopic characteristics, biological activities, and therapeutic potential of this compound. The experimental outlines provided herein can serve as a starting point for such investigations.

References

Boeravinone O: A Technical Guide to its Solubility Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Boeravinone O, a rotenoid class isoflavonoid with significant research interest. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its solubility in various solvents, detailed experimental protocols for solubility determination, and insights into its potential biological pathways.

Executive Summary

This compound is a naturally occurring compound that has garnered attention for its potential therapeutic properties. A critical aspect of its preclinical development and in vitro study is understanding its solubility, which directly impacts its bioavailability and formulation. This guide summarizes the currently available qualitative solubility data for this compound, provides quantitative data for structurally related compounds to offer a comparative reference, outlines a standard experimental protocol for solubility determination, and visualizes a key signaling pathway associated with the boeravinone class of molecules.

Data Presentation: Solubility of this compound and Related Compounds

Comprehensive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound. However, qualitative information is consistently reported by chemical suppliers. To provide a useful reference for researchers, this section presents the qualitative solubility of this compound, alongside quantitative data for the closely related compounds Boeravinone E and Rotenone.

It is crucial to note that the quantitative data presented below is for related compounds and should be used as an estimation for experimental design, not as a substitute for empirical determination of this compound's solubility.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
AcetoneSoluble[1][2]

Table 2: Quantitative Solubility of Compounds Structurally Related to this compound

CompoundSolventSolubility (approx.)
Boeravinone EDimethyl Sulfoxide (DMSO)50 mg/mL
RotenoneDimethyl Sulfoxide (DMSO)~50 mg/mL[3][4]
RotenoneChloroform~50 mg/mL[3][4]
RotenoneEthanol~5 mg/mL[3][4]

Experimental Protocols: Determining this compound Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This protocol can be adapted for various organic solvents.

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:
  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Chloroform, etc.)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After the equilibration period, visually confirm the presence of undissolved solid at the bottom of the vial.

    • Centrifuge the vial at a high speed to pellet the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe, ensuring not to disturb the solid pellet.

    • Filter the supernatant through a syringe filter into a clean vial. This step removes any remaining solid microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the data obtained with the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its HPLC response on the calibration curve.

  • Data Reporting:

    • The solubility is expressed as the concentration of this compound in the saturated solution, typically in mg/mL or mol/L.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Analyze by HPLC E->F G Determine concentration from calibration curve F->G G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nucleus BoeravinoneO This compound IKK IKK Complex BoeravinoneO->IKK Inhibition MAPKKK MAPKKK (e.g., MEKK, TAK1) BoeravinoneO->MAPKKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Inflammatory Gene Expression (e.g., TNF-α, IL-6) MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1->Nucleus Translocates to

References

The Natural Abundance and Analysis of Boeravinones in Boerhaavia diffusa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boerhaavia diffusa Linn. (Nyctaginaceae), commonly known as Punarnava, is a perennial herb with a long history of use in traditional medicine systems, particularly Ayurveda.[1] Its therapeutic properties are attributed to a diverse range of phytochemicals, among which the boeravinones, a class of rotenoids, have garnered significant scientific interest. These compounds are implicated in the plant's anti-cancer, anti-inflammatory, and antioxidant activities.[1][2][3] This technical guide provides an in-depth overview of the natural abundance of boeravinones in B. diffusa, with a focus on quantitatively characterized analogues. Detailed experimental protocols for their extraction and analysis are presented, alongside a visualization of a key signaling pathway modulated by these compounds.

A Note on Boeravinone O: Extensive literature searches did not yield any specific information regarding the natural abundance, analytical methods, or biological activity of a compound designated as this compound in Boerhaavia diffusa. The existing research predominantly focuses on Boeravinones A-H. Therefore, this guide will concentrate on the well-documented boeravinones.

Quantitative Abundance of Boeravinones

The concentration of boeravinones in B. diffusa varies significantly depending on the specific analogue, the plant part, and the geographical location of the plant. The most extensively quantified boeravinone is Boeravinone B.

Boeravinone AnaloguePlant PartExtraction MethodAnalytical MethodConcentration (% w/w)Reference
Boeravinone BWhole Plant (Hydro-alcoholic extract)Not SpecifiedRP-HPLC0.041%[4][5]
Boeravinone BPolyherbal FormulationNot SpecifiedRP-HPLC0.011%[4][5]
Boeravinone ENot SpecifiedNot SpecifiedRP-HPLC0.22%
Boeravinone BNot SpecifiedNot SpecifiedRP-HPLC0.05%

Experimental Protocols

Extraction of Boeravinones from B. diffusa Roots

This protocol is based on a method described for the quantification of boeravinones by UPLC/PDA.[2][3]

a. Sample Preparation:

  • Powdered root material of B. diffusa is used as the starting material.

b. Extraction:

  • The powdered root material is subjected to reflux extraction with methanol for a duration of 2 hours.[2][3]

  • The resulting extract is then concentrated to remove the methanol.

  • The concentrated extract is dried completely.

  • For preservation, the dried extract is stored at -20°C until further analysis.[2][3]

Quantification of Boeravinones using Ultra-Performance Liquid Chromatography (UPLC)

This method has been validated for the quantitative analysis of boeravinones in the roots of B. diffusa.[2][3]

a. Chromatographic Conditions:

  • Column: BEH Shield C18 (2.1 × 100 mm, 1.7 µm).[2][3]

  • Mobile Phase: A gradient elution of methanol and water (containing 0.1% acetic acid).[2][3]

  • Flow Rate: 0.4 mL/min.[2][3]

  • Detection: Photodiode Array (PDA) detector set at a wavelength of 273 nm.[2][3]

b. Method Validation:

  • The UPLC method has demonstrated good linearity (r² ≥ 0.9999), accuracy, and precision, adhering to the guidelines of the International Conference on Harmonisation.[2][3]

Simultaneous Quantification of Boeravinone E and B using Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

a. Chromatographic Conditions:

  • Column: Inertsil ODS-3.

  • Mobile Phase: A gradient mobile phase consisting of 0.1% v/v orthophosphoric acid in water and acetonitrile.

  • Detection: UV detector set at 276 nm.

b. Method Validation:

  • Linearity: The method showed good linearity with a correlation coefficient (r²) of 0.9989 for Boeravinone E and 0.9991 for Boeravinone B.

  • Linearity Range: 7.26-35.75 µg/mL for Boeravinone E and 2.20-11.00 µg/mL for Boeravinone B.

  • Recovery: The percentage recovery from the extract sample was reported to be between 95.22% and 95.83%.

Signaling Pathway Modulation by Boeravinones

Boeravinone G, a rotenoid isolated from B. diffusa, has been shown to exhibit potent antioxidant and genoprotective effects. Its mechanism of action involves the modulation of the MAP kinase and NF-kB signaling pathways in response to oxidative stress.[6][7]

BoeravinoneG_Signaling Oxidative_Stress Oxidative Stress (e.g., Fenton's Reagent) pERK1 pERK1 Oxidative_Stress->pERK1 NFkB_p65 phospho-NF-kB p65 Oxidative_Stress->NFkB_p65 Boeravinone_G Boeravinone G Boeravinone_G->pERK1 Boeravinone_G->NFkB_p65 Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) pERK1->Cellular_Damage NFkB_p65->Cellular_Damage

Caption: Boeravinone G inhibits oxidative stress-induced cellular damage.

Experimental Workflow for Isolation and Analysis of Boeravinones

The following diagram illustrates a general workflow for the isolation and analysis of boeravinones from B. diffusa.

Boeravinone_Workflow Start Boerhaavia diffusa Plant Material (e.g., Roots) Extraction Solvent Extraction (e.g., Methanol Reflux) Start->Extraction Concentration Concentration and Drying Extraction->Concentration Crude_Extract Crude Boeravinone Extract Concentration->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography) Crude_Extract->Chromatography Fractions Boeravinone-rich Fractions Chromatography->Fractions Purification Purification (e.g., HPLC) Fractions->Purification Isolated_Boeravinones Isolated Boeravinones Purification->Isolated_Boeravinones Quantification Quantitative Analysis (UPLC/HPLC) Isolated_Boeravinones->Quantification Biological_Assay Biological Activity Assays Isolated_Boeravinones->Biological_Assay

Caption: General workflow for boeravinone isolation and analysis.

References

The Biosynthesis of Boeravinone O: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Boeravinone O, a rotenoid found in species such as Mirabilis jalapa and Boerhaavia diffusa, belongs to a class of isoflavonoids with a wide range of biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of isoflavone and rotenoid biosynthesis. Due to the limited direct experimental data on this compound, this guide utilizes information from the closely related and more extensively studied Boeravinone B as a proxy for quantitative data and experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biosynthetic steps, relevant enzymatic reactions, quantitative data presentation, and detailed experimental methodologies.

Introduction

This compound is a member of the rotenoid family, a group of naturally occurring isoflavonoids characterized by a specific tetracyclic ring system. Rotenoids have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and insecticidal activities. This compound has been isolated from the roots of Boerhaavia diffusa[1]. While the parent pathway of isoflavonoid biosynthesis is well-characterized, the specific enzymatic steps leading to the formation of individual rotenoids, including this compound, are not yet fully elucidated. This guide synthesizes the available information to propose a putative biosynthetic pathway for this compound and provides practical experimental details for the study of related compounds.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, leading to the formation of isoflavone precursors. The subsequent steps involve a series of enzymatic modifications, including hydroxylation, cyclization, and demethylation, to yield the final this compound structure.

The proposed pathway commences with the isoflavone Daidzein , a common precursor for many isoflavonoids. The subsequent hypothetical steps are outlined below:

  • Hydroxylation: Daidzein is likely hydroxylated at the 2'-position to form 2'-hydroxydaidzein. This reaction is probably catalyzed by a cytochrome P450 monooxygenase (CYP450).

  • Oxidative Cyclization: The 2'-hydroxyisoflavone undergoes an oxidative cyclization to form the characteristic rotenoid core structure. This is a key step in rotenoid biosynthesis and is thought to involve a 1,2-aryl migration[2].

  • Further Hydroxylation and Methylation: The rotenoid scaffold is then further decorated with hydroxyl and methyl groups. For the formation of a precursor to this compound, specific hydroxylations and methylations would occur, leading to an intermediate such as Boeravinone H.

  • Demethylation: The final step in the biosynthesis of this compound is likely a demethylation of a methoxy group on a precursor molecule like Boeravinone H to yield the final hydroxyl group present in this compound.

It is important to note that this proposed pathway is speculative and requires experimental validation. The exact sequence of hydroxylation, methylation, and cyclization events may vary.

Boeravinone_O_Biosynthesis cluster_enzymes Enzymes Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalconaringenin p_Coumaroyl_CoA->Chalcone CHS Flavanone Naringenin (Flavanone) Chalcone->Flavanone CHI Isoflavanone 2-Hydroxyisoflavanone Flavanone->Isoflavanone IFS Daidzein Daidzein (Isoflavone) Isoflavanone->Daidzein HID Intermediate1 2'-Hydroxydaidzein (Putative) Daidzein->Intermediate1 CYP450 (Hydroxylation) Rotenoid_Core Rotenoid Precursor (Putative) Intermediate1->Rotenoid_Core Oxidative Cyclization Boeravinone_H Boeravinone H (Putative Precursor) Rotenoid_Core->Boeravinone_H Hydroxylation & Methylation Boeravinone_O This compound Boeravinone_H->Boeravinone_O Demethylation PAL PAL: Phenylalanine Ammonia-Lyase C4H_4CL C4H: Cinnamate-4-Hydroxylase 4CL: 4-Coumarate-CoA Ligase CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase IFS IFS: Isoflavone Synthase HID HID: 2-Hydroxyisoflavanone Dehydratase

Caption: Putative biosynthetic pathway of this compound from L-Phenylalanine.

Data Presentation

As direct quantitative data for the biosynthesis of this compound is not available in the current literature, this section presents data on the production of the related compound, Boeravinone B, in callus cultures of Boerhaavia diffusa. This data serves as a valuable reference for researchers interested in the in vitro production of boeravinones.

Table 1: Production of Boeravinone B in Boerhaavia diffusa Callus Cultures

Plant Growth Regulator (PGR) in MS MediumConcentration (ppm)Boeravinone B Yield (µg/g Dry Weight)Reference
2,4-D5.0673.95[3]
NAA2.0Lower than 2,4-D[3]
BAP + 2,4-DVariousIncreased production compared to 2,4-D alone[3]

Note: 2,4-D: 2,4-Dichlorophenoxyacetic acid; NAA: α-Naphthaleneacetic acid; BAP: 6-Benzylaminopurine; MS: Murashige and Skoog medium.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of boeravinone biosynthesis, focusing on techniques used for the production and analysis of Boeravinone B in Boerhaavia diffusa.

Protocol for Callus Induction of Boerhaavia diffusa

This protocol is adapted from studies on the in vitro culture of B. diffusa for the production of Boeravinone B[3].

Objective: To induce callus formation from leaf explants of Boerhaavia diffusa.

Materials:

  • Young, healthy leaves of Boerhaavia diffusa

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • Plant growth regulators (e.g., 2,4-D, NAA, BAP)

  • 70% (v/v) Ethanol

  • 0.1% (w/v) Mercuric chloride (HgCl₂) solution

  • Sterile distilled water

  • Petri dishes

  • Forceps, scalpels, and other sterile instruments

  • Laminar air flow cabinet

  • Incubation chamber (25 ± 2°C, 16/8 h light/dark cycle)

Procedure:

  • Explant Preparation:

    • Collect young, healthy leaves from a Boerhaavia diffusa plant.

    • Wash the leaves thoroughly under running tap water for 10-15 minutes.

    • Surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 5-7 minute treatment with 0.1% HgCl₂ solution.

    • Rinse the leaves 3-4 times with sterile distilled water inside a laminar air flow cabinet to remove all traces of the sterilizing agents.

    • Cut the sterilized leaves into small explants (approximately 1 cm²).

  • Culture Medium Preparation:

    • Prepare MS basal medium supplemented with 3% (w/v) sucrose and the desired concentrations of plant growth regulators (e.g., 5.0 ppm 2,4-D for high Boeravinone B production).

    • Adjust the pH of the medium to 5.8.

    • Add 0.8% (w/v) agar to solidify the medium.

    • Autoclave the medium at 121°C for 15-20 minutes.

    • Pour the sterilized medium into sterile Petri dishes and allow it to solidify.

  • Inoculation and Incubation:

    • Aseptically place the leaf explants onto the surface of the solidified MS medium.

    • Seal the Petri dishes with parafilm.

    • Incubate the cultures in an incubation chamber at 25 ± 2°C with a 16/8 hour light/dark photoperiod.

  • Subculturing:

    • Subculture the developing calli onto fresh medium every 3-4 weeks to promote growth and proliferation.

Callus_Induction_Workflow Start Start: Collect B. diffusa leaves Wash Wash leaves Start->Wash Sterilize Surface Sterilize (Ethanol, HgCl2) Wash->Sterilize Rinse Rinse with sterile water Sterilize->Rinse Cut Cut into explants Rinse->Cut Inoculate Inoculate explants on MS medium Cut->Inoculate Prepare_Medium Prepare & Autoclave MS Medium + PGRs Prepare_Medium->Inoculate Incubate Incubate at 25°C (16/8h light/dark) Inoculate->Incubate Subculture Subculture callus every 3-4 weeks Incubate->Subculture End End: Proliferated Callus Subculture->End

Caption: Experimental workflow for callus induction of Boerhaavia diffusa.

Protocol for Extraction and HPLC Quantification of Boeravinones

This protocol is a general method for the extraction and quantification of boeravinones from plant material, including callus cultures, and is based on established HPLC methods for Boeravinone B.

Objective: To extract and quantify boeravinones from plant tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dried plant material (e.g., callus, roots)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid or Formic acid

  • Boeravinone standard (e.g., Boeravinone B)

  • Mortar and pestle or grinder

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract a known weight of the powdered material with methanol using either Soxhlet extraction for 4-6 hours or ultrasonication for 30-60 minutes.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

    • Redissolve the dried extract in a known volume of methanol.

  • HPLC Analysis:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water (acidified with a small amount of orthophosphoric acid or formic acid, e.g., 0.1%).

    • Standard Preparation: Prepare a stock solution of the boeravinone standard in methanol and then prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Filter the redissolved plant extract through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 276 nm.

      • Injection Volume: 20 µL.

      • Gradient Elution: A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the run time to elute the boeravinones.

    • Quantification:

      • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

      • Inject the sample extract.

      • Identify the boeravinone peak in the sample chromatogram by comparing its retention time with that of the standard.

      • Quantify the amount of the boeravinone in the sample by using the calibration curve.

HPLC_Workflow Start Start: Dried Plant Material Grind Grind to a fine powder Start->Grind Extract Extract with Methanol (Soxhlet or Ultrasonication) Grind->Extract Concentrate Concentrate extract (Rotary Evaporator) Extract->Concentrate Redissolve Redissolve in Methanol Concentrate->Redissolve Filter Filter through 0.45 µm filter Redissolve->Filter HPLC Inject into HPLC system Filter->HPLC Analyze Analyze Chromatogram (Compare with standard) HPLC->Analyze Quantify Quantify using calibration curve Analyze->Quantify End End: Boeravinone Concentration Quantify->End

Caption: Workflow for the extraction and HPLC analysis of boeravinones.

Conclusion

The biosynthesis of this compound represents a fascinating area of natural product chemistry. While the complete pathway has yet to be experimentally elucidated, this guide provides a robust, putative framework based on our current understanding of isoflavonoid and rotenoid biosynthesis. The presented quantitative data for the related Boeravinone B, along with detailed experimental protocols, offer a solid foundation for researchers to initiate and advance their studies in this field. Further research, including the identification and characterization of the specific enzymes involved in the later steps of the pathway, will be critical for a complete understanding of this compound biosynthesis and for unlocking its full potential in medicine and biotechnology.

References

Boeravinone O literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Boeravinones: A Literature Review

Disclaimer: While the query specified Boeravinone O, the available scientific literature predominantly focuses on other members of the boeravinone family, particularly Boeravinone B and Boeravinone G. This review synthesizes the existing research on these compounds to provide a comprehensive overview of the boeravinone class, with the acknowledgment that specific data for this compound is limited.

Introduction

Boeravinones are a class of rotenoids, a group of isoflavonoid derivatives, primarily isolated from the medicinal plant Boerhavia diffusa Linn. (Nyctaginaceae).[1][2] This plant, commonly known as Punarnava, has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including gastrointestinal, hepatoprotective, and gynecological conditions.[1][3][4] The boeravinone class of compounds, including Boeravinones A-J, are significant for their diverse and potent pharmacological activities.[5][6] This guide provides a detailed review of the literature, focusing on the well-studied Boeravinone B and G, to offer insights into their mechanisms of action, relevant signaling pathways, and quantitative biological data.

Biological Activities and Therapeutic Potential

The boeravinone family exhibits a broad spectrum of pharmacological effects, making them promising candidates for drug development.

  • Anti-inflammatory and Antioxidant Activity: Boeravinone G has demonstrated extraordinarily potent antioxidant activity, with significant effects in the nanomolar range.[5][7][8] It has been shown to scavenge free radicals, inhibit lipid peroxidation, and reduce the formation of reactive oxygen species (ROS).[5][6][8] This antioxidant capacity is linked to its genoprotective effects, where it can mitigate H2O2-induced DNA damage.[5][6] The anti-inflammatory properties are attributed to the inhibition of key inflammatory mediators.[9][10]

  • Hepatoprotective Effects: Boeravinone B is recognized for its hepatoprotective qualities.[4][9][11] Studies have shown that it can protect liver cells from damage induced by toxins.[11] Liriodendrin, another compound found in Boerhavia diffusa, also contributes to the plant's liver-protective capabilities.[4]

  • Anti-osteoporotic Activity: Boeravinone B has been identified as an inhibitor of osteoclast differentiation, the process of bone resorption.[3][12] This suggests its potential as a therapeutic agent for preventing and treating osteoporosis.[3][12]

  • Anticancer Properties: Extracts from Boerhavia diffusa containing boeravinones have shown antiproliferative effects against various cancer cell lines, including cervical cancer (HeLa), lymphoma, and erythroleukemic cells.[4][9]

Mechanism of Action and Signaling Pathways

Boeravinones exert their biological effects by modulating several key cellular signaling pathways.

Inhibition of Osteoclast Differentiation (Boeravinone B)

Boeravinone B inhibits osteoclast differentiation by downregulating the RANKL/RANK signaling pathway.[3][12] This leads to the attenuation of three major downstream signaling cascades: NF-κB, MAPK, and PI3K/Akt.[3][12] The suppression of these pathways results in the reduced expression of genes specific to osteoclasts, thereby inhibiting bone resorption.[3][12]

Boeravinone_B_Osteoclast_Pathway RANKL RANKL RANK RANK RANKL->RANK NFkB NF-κB Pathway RANK->NFkB MAPK MAPK Pathway RANK->MAPK PI3K_Akt PI3K/Akt Pathway RANK->PI3K_Akt BoeravinoneB Boeravinone B BoeravinoneB->RANK GeneExpression Osteoclast-Specific Gene Expression NFkB->GeneExpression MAPK->GeneExpression PI3K_Akt->GeneExpression OsteoclastDiff Osteoclast Differentiation GeneExpression->OsteoclastDiff

Boeravinone B inhibits RANKL-induced signaling pathways.
Antioxidant and Genoprotective Mechanism (Boeravinone G)

The antioxidant and genoprotective effects of Boeravinone G are associated with its ability to modulate the MAP kinase and NF-κB signaling pathways in response to oxidative stress.[5][7][8] In Caco-2 cells exposed to Fenton's reagent (an ROS generator), Boeravinone G was found to counteract the increased phosphorylation of ERK1 and NF-κB p65.[5][6][8] It also enhances the activity of superoxide dismutase (SOD), a key intracellular antioxidant enzyme.[5][6][8]

Boeravinone_G_Antioxidant_Pathway OxidativeStress Oxidative Stress (e.g., Fenton's Reagent) pERK1 pERK1 Activation OxidativeStress->pERK1 pNFkB pNF-κB p65 Activation OxidativeStress->pNFkB SOD SOD Activity OxidativeStress->SOD decreases DNADamage DNA Damage OxidativeStress->DNADamage BoeravinoneG Boeravinone G BoeravinoneG->pERK1 BoeravinoneG->pNFkB BoeravinoneG->SOD increases BoeravinoneG->DNADamage CellularDefense Increased Cellular Antioxidant Defense SOD->CellularDefense

Boeravinone G modulates oxidative stress pathways.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for various boeravinones.

CompoundAssayCell LineConcentrationResultReference
Boeravinone G DNA Damage (Comet Assay)Caco-20.1–1 ng/mLSignificantly reduced H2O2-induced DNA damage[5][6]
Boeravinone G ROS ProductionCaco-20.1–1 ng/mLReduced Fenton's reagent-induced ROS formation[6]
Boeravinone G TBARS AssayCaco-20.1–1 ng/mL (0.28–2.8 nM)Inhibited Fenton's reagent-induced lipid peroxidation[6]
Boeravinone B Hepatoprotective ActivityHepG2100 µg/mL40.89% hepatoprotection[11]
Boeravinone B Hepatoprotective ActivityHepG2200 µg/mL62.21% hepatoprotection[11]
Caffeic Acid Hepatoprotective ActivityHepG2100 µg/mL46.17% hepatoprotection[11]
Caffeic Acid Hepatoprotective ActivityHepG2200 µg/mL52.34% hepatoprotection[11]
Silymarin (Standard) Hepatoprotective ActivityHepG2100 µg/mL78.7% hepatoprotection[11]
Silymarin (Standard) Hepatoprotective ActivityHepG2200 µg/mL84.34% hepatoprotection[11]
CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Boeravinone B HPTLC50 ng200 ng[11]
Caffeic Acid HPTLC40 ng200 ng[11]
SourceMethodCompoundYieldReference
Callus culture on MS medium + 5.0 ppm 2,4-DRP-HPLCBoeravinone B673.95 ± 4.56 µg/g DW[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Isolation and Purification of Boeravinones

A general workflow for the isolation of boeravinones from Boerhavia diffusa roots is as follows:

Isolation_Workflow Start Boerhavia diffusa Roots Extraction Methanol Extraction (3x at room temp) Start->Extraction Partitioning Kupchan Partitioning Extraction->Partitioning Fractions n-hexane, CCl4, CHCl3, n-BuOH fractions Partitioning->Fractions Selection Select Active Fraction (e.g., CCl4 based on antioxidant assay) Fractions->Selection SilicaGel Silica Gel Column Chromatography Selection->SilicaGel HPLC HPLC Purification SilicaGel->HPLC End Isolated Boeravinones (e.g., D, G, H) HPLC->End

General workflow for Boeravinone isolation.
DNA Damage (Comet Assay)[5][6]

  • Cell Culture: Differentiated Caco-2 cells are used.

  • Treatment: Cells are pre-treated with Boeravinone G (0.1–1 ng/mL) for a specified duration.

  • Induction of Damage: DNA damage is induced by exposing the cells to a genotoxic agent like H2O2 (e.g., 75 µM).

  • Cell Lysis: Cells are embedded in agarose on a microscope slide and lysed to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Electrophoresis: The slides are subjected to electrophoresis, which causes damaged DNA (fragments) to migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under a fluorescence microscope.

  • Quantification: The intensity of the comet tail relative to the head is measured using image analysis software to quantify the extent of DNA damage.

Western Blot for Protein Phosphorylation[5][6][8]
  • Cell Culture and Treatment: Caco-2 cells are treated with Boeravinone G and/or an oxidative stressor (Fenton's reagent).

  • Protein Extraction: Total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., Bradford assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the phosphorylated forms of target proteins (e.g., anti-phospho-ERK1, anti-phospho-NF-κB p65).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager to visualize the protein bands.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

The boeravinone class of rotenoids, particularly Boeravinone B and G, are bioactive compounds with significant therapeutic potential. Their mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to anti-inflammatory, antioxidant, anti-osteoporotic, and hepatoprotective effects. While research on this compound is currently lacking, the comprehensive data available for other boeravinones provide a strong foundation for further investigation into this promising class of natural products for drug development. Future studies should aim to elucidate the specific activities of less-studied boeravinones and explore their clinical applications.

References

Boeravinone O: A Technical Guide to its Potential Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone O, a rotenoid isolated from the Boerhaavia genus, has emerged as a molecule of interest in pharmacological research. While comprehensive experimental data on this compound remains limited, computational studies have illuminated its potential in several therapeutic areas, including anti-quorum sensing, management of chronic kidney disease, and oncology. This technical guide synthesizes the current, albeit primarily in-silico, understanding of this compound's pharmacological activities. Due to the scarcity of in-vitro and in-vivo data for this compound, this document also presents relevant experimental data and protocols for its close structural analogs, Boeravinone B and G, to provide a foundational framework for future research and drug development endeavors.

Introduction

This compound is a member of the boeravinone family of rotenoids, which are naturally occurring isoflavonoids found in plants of the Boerhaavia genus. These plants have a rich history in traditional medicine, particularly in Ayurveda, for treating a wide array of ailments. Modern phytochemical investigations have led to the isolation and characterization of numerous boeravinones, with research indicating their potential as anti-inflammatory, antioxidant, and anticancer agents. This guide focuses specifically on the current understanding of this compound's pharmacological potential.

Potential Pharmacological Activities of this compound

The exploration of this compound's pharmacological activities is still in its nascent stages, with current knowledge derived primarily from computational modeling and a limited number of screening studies. The following sections detail the potential therapeutic applications suggested by this research.

Anti-Quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising anti-virulence strategy.

Computational Evidence: A molecular docking study identified this compound as a potential inhibitor of the LasR protein, a key transcriptional regulator in the QS circuit of Pseudomonas aeruginosa[1]. The study suggests that this compound may bind to the ligand-binding domain of LasR, thereby disrupting its function and attenuating bacterial virulence.

Experimental Data: To date, no in-vitro or in-vivo experimental data quantifying the anti-quorum sensing activity of this compound (e.g., IC50 values for virulence factor inhibition) has been published.

Potential in Chronic Kidney Disease (CKD)

Network pharmacology and molecular docking studies have suggested a potential role for this compound in the management of Chronic Kidney Disease (CKD).

Computational Evidence: An in-silico study identified Beta-secretase 1 (BACE1) and ATP-binding cassette super-family G member 2 (ABCG2) as potential molecular targets for this compound in the context of CKD[2]. The study demonstrated a high binding affinity of this compound to these proteins, suggesting a potential therapeutic effect.

Experimental Data: There is currently no published experimental data validating the effect of this compound on the activity of BACE1 or ABCG2.

Cytotoxic Activity

Initial screenings have suggested that this compound may possess cytotoxic activity against cancer cell lines.

Screening Information: A study on the chemical constituents of Boerhaavia erecta reported the isolation of this compound and its evaluation for cytotoxic activity against HeLa (human epithelial carcinoma), NCI-H460 (human lung cancer), and MCF-7 (human breast cancer) cell lines at a concentration of 100 µg/mL. However, the quantitative results of this screening were not detailed in the available literature.

Quantitative Data on Related Boeravinones

Given the lack of quantitative experimental data for this compound, the following tables summarize the reported pharmacological activities of its close structural analogs, Boeravinone B and G, to serve as a reference for potential research directions.

Table 1: Anticancer Activity of Boeravinone B

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Cancer5.7 ± 0.24
SW-620Colon Cancer8.4 ± 0.37
HT-29Colon Cancer3.7 ± 0.14

Table 2: Anti-inflammatory Activity of a Boeravinone Analog

CompoundAssayIC50 (µM)Reference
Boeravinone Analog (Compound 7)COX-1 Inhibition21.7 ± 0.5
Boeravinone Analog (Compound 7)COX-2 Inhibition25.5 ± 0.6

Experimental Protocols for Boeravinone Analogs

The following are detailed experimental protocols for assays in which Boeravinone analogs have been evaluated. These can serve as a methodological basis for the future investigation of this compound.

Cell Viability (MTT) Assay for Anticancer Activity (as applied to Boeravinone B)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human colon cancer cell lines (e.g., SW-620, HT-29, HCT-116)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Boeravinone B (or O) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of Boeravinone B (or O) (e.g., 0.3-10 µM). A vehicle control (DMSO) should be included.

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

COX-1 and COX-2 Inhibition Assay (as applied to a Boeravinone Analog)

Objective: To determine the inhibitory effect of a compound on cyclooxygenase enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Boeravinone analog (or O)

  • Indomethacin (positive control)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In separate reaction tubes, pre-incubate the enzyme with various concentrations of the Boeravinone analog (or O) or indomethacin for a specified time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each tube.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

  • PGE2 Measurement: Measure the concentration of PGE2 produced in each reaction tube using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound. Determine the IC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflows

Based on computational studies of this compound and experimental work on its analogs, several signaling pathways and experimental workflows can be visualized.

G cluster_qs Anti-Quorum Sensing Workflow P_aeruginosa Pseudomonas aeruginosa LasR LasR Receptor P_aeruginosa->LasR Virulence Virulence Factor Expression (e.g., pyocyanin, elastase) LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm Boeravinone_O_QS This compound (In-silico) Boeravinone_O_QS->LasR Inhibition (Predicted)

Caption: Predicted anti-quorum sensing mechanism of this compound.

G cluster_ckd Potential CKD Therapeutic Pathway CKD Chronic Kidney Disease (Pathogenesis) BACE1 BACE1 CKD->BACE1 Involvement ABCG2 ABCG2 CKD->ABCG2 Involvement Boeravinone_O_CKD This compound (In-silico) Boeravinone_O_CKD->BACE1 High Binding Affinity (Predicted) Boeravinone_O_CKD->ABCG2 High Binding Affinity (Predicted)

Caption: Predicted molecular targets of this compound in CKD.

G cluster_cancer Anticancer Experimental Workflow CancerCells Cancer Cell Lines (e.g., HCT-116, SW-620) Treatment Treatment with Boeravinone B/O CancerCells->Treatment MTT MTT Assay Treatment->MTT Viability Measure Cell Viability MTT->Viability IC50 Calculate IC50 Viability->IC50

Caption: Experimental workflow for assessing anticancer activity.

Conclusion and Future Directions

This compound presents an intriguing profile of potential pharmacological activities based on current in-silico research. The predicted anti-quorum sensing, CKD-modulatory, and cytotoxic effects warrant further investigation. The immediate and critical next step is the experimental validation of these computational findings. In-vitro assays to quantify the inhibitory effects of this compound on bacterial virulence, BACE1 and ABCG2 activity, and cancer cell proliferation are essential. Should these studies yield positive results, subsequent in-vivo studies in appropriate animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. The experimental protocols and quantitative data provided for its analogs, Boeravinone B and G, offer a valuable starting point for these future investigations. The development of this compound as a potential therapeutic agent is a promising avenue for drug discovery, contingent on the outcomes of rigorous experimental validation.

References

Preliminary Biological Screening of Boeravinones: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Boeravinones, a group of rotenoids isolated from the medicinal plant Boerhaavia diffusa, have garnered scientific interest for their diverse pharmacological properties. This document provides a comprehensive overview of the initial biological screening of Boeravinone B and G, focusing on their antioxidant, anti-inflammatory, and anti-osteoporotic activities. The information is compiled from various studies to serve as a foundational resource for further investigation and drug discovery efforts.

Quantitative Data Summary

The biological activities of Boeravinone B and G have been quantified in several key assays. The following tables summarize these findings for clear comparison.

Table 1: Antioxidant and Genoprotective Effects of Boeravinone G

AssayCell LineTreatmentConcentrationResult
Thiobarbituric Acid Reactive Substances (TBARS) AssayCaco-2Fenton's Reagent (H₂O₂/Fe²⁺ 1 mM)0.1 - 1 ng/mLInhibition of lipid peroxidation[1][2]
Intracellular Reactive Oxygen Species (ROS) AssayCaco-2Fenton's Reagent (H₂O₂/Fe²⁺ 2 mM)0.1 - 1 ng/mLReduction of ROS formation[1][2]
Superoxide Dismutase (SOD) Activity AssayCaco-2Fenton's Reagent (H₂O₂/Fe²⁺ 1 mM)0.1 - 1 ng/mLIncreased SOD activity[1][2]
Comet AssayCaco-2H₂O₂0.1 - 1 ng/mLReduction of H₂O₂-induced DNA damage[1]

Table 2: Anti-osteoporotic Effects of Boeravinone B

AssayCell TypeTreatmentEffect
TRAP StainingBone Marrow Macrophages (BMMs)RANKLInhibition of osteoclast differentiation[3][4]
Pit Formation AssayBone Marrow Macrophages (BMMs)RANKLReduced bone resorption activity[3][4]
Ovariectomy-induced bone loss modelIn vivo-Amelioration of bone loss[3][4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Antioxidant and Genoprotective Assays (Boeravinone G)
  • Cell Culture: Human colon adenocarcinoma cells (Caco-2) were used. These cells are known to mimic the intestinal epithelium after differentiation.[2]

  • TBARS Assay: Differentiated Caco-2 cells were pre-treated with Boeravinone G (0.1–1 ng/mL) for 24 hours. Subsequently, the cells were exposed to Fenton's reagent (1 mM H₂O₂/Fe²⁺) for 3 hours at 37°C to induce lipid peroxidation. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, were then measured.[2]

  • Intracellular ROS Assay: Differentiated Caco-2 cells were treated with Boeravinone G for 24 hours, followed by incubation with Fenton's reagent (2 mM H₂O₂/Fe²⁺). The production of intracellular ROS was measured using a fluorescent probe.[2]

  • SOD Activity Assay: Caco-2 cells were exposed to Fenton's reagent (1 mM H₂O₂/Fe²⁺) with or without Boeravinone G (0.1–1 ng/mL). The activity of the antioxidant enzyme superoxide dismutase (SOD) was then determined.[1][2]

  • Comet Assay: Caco-2 cells were treated with Boeravinone G before being subjected to hydrogen peroxide (H₂O₂) to induce DNA damage. The extent of DNA damage was evaluated using the Comet assay, which measures DNA strand breaks.[1][5]

Anti-osteoporotic Assays (Boeravinone B)
  • Osteoclast Differentiation: Bone marrow macrophages (BMMs) were cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce osteoclast differentiation. The effect of Boeravinone B on this process was assessed.[3][4]

  • TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) is an enzyme characteristic of osteoclasts. TRAP staining was used to identify and quantify differentiated osteoclasts.[3][4]

  • Pit Formation Assay: To assess bone resorption activity, BMMs were cultured on bone-like surfaces. The formation of resorption pits was visualized and quantified to determine the functional activity of osteoclasts.[3][4]

  • Western Blot Analysis: To investigate the molecular mechanisms, the protein levels of key signaling molecules in the NF-κB, MAPK, and PI3K/Akt pathways were analyzed by western blot.[3][4]

Signaling Pathways and Experimental Workflows

The biological effects of boeravinones are mediated through the modulation of specific signaling pathways. The following diagrams illustrate these pathways and the general workflow of the screening process.

G cluster_0 Oxidative Stress Response Modulated by Boeravinone G ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation SOD_Activity SOD Activity Boeravinone_G Boeravinone G Boeravinone_G->ROS Inhibits Boeravinone_G->SOD_Activity Increases

Caption: Boeravinone G's antioxidant mechanism.

G cluster_1 Boeravinone G's Impact on Pro-inflammatory Signaling Oxidative_Stress Oxidative Stress (e.g., Fenton's Reagent) MAPK MAPK Pathway Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB pERK1 pERK1 MAPK->pERK1 pNFkB_p65 phospho-NF-κB p65 NFkB->pNFkB_p65 Boeravinone_G Boeravinone G Boeravinone_G->pERK1 Reduces Boeravinone_G->pNFkB_p65 Reduces

Caption: Boeravinone G's anti-inflammatory signaling.

G cluster_2 Boeravinone B's Inhibition of Osteoclast Differentiation RANKL RANKL RANK RANK Receptor RANKL->RANK NFkB_path NF-κB Pathway RANK->NFkB_path MAPK_path MAPK Pathway RANK->MAPK_path PI3K_Akt_path PI3K/Akt Pathway RANK->PI3K_Akt_path Osteoclast_Diff Osteoclast Differentiation NFkB_path->Osteoclast_Diff MAPK_path->Osteoclast_Diff PI3K_Akt_path->Osteoclast_Diff Boeravinone_B Boeravinone B Boeravinone_B->NFkB_path Inhibits Boeravinone_B->MAPK_path Inhibits Boeravinone_B->PI3K_Akt_path Inhibits

Caption: Boeravinone B's anti-osteoporotic signaling.

G cluster_3 General Workflow for Preliminary Biological Screening Compound_Isolation Isolation of Boeravinone from Boerhaavia diffusa In_Vitro_Assays In Vitro Biological Assays (e.g., Antioxidant, Anti-inflammatory) Compound_Isolation->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Caco-2, BMMs) In_Vitro_Assays->Cell_Based_Assays Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Cell_Based_Assays->Mechanism_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies

Caption: Biological screening workflow.

References

Boeravinone O: A Review of the Safety and Toxicity Profile of a Promising Rotenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O belongs to the boeravinone class of rotenoids, a group of heterocyclic compounds isolated from the roots of Boerhaavia diffusa, a plant with a long history of use in traditional Ayurvedic medicine.[1][2][3] While the therapeutic potential of various boeravinones is being actively investigated, a comprehensive understanding of their safety and toxicity is paramount for any progression towards clinical application. This technical guide provides an in-depth overview of the available safety and toxicity data for the boeravinone class, with a specific focus on the most studied congeners, Boeravinone B and G, due to the current lack of specific data for this compound.

In Vitro Toxicity Profile

Current research offers valuable insights into the cytotoxic and genotoxic potential of specific boeravinone compounds. The majority of the available data focuses on Boeravinone B and Boeravinone G, which have been evaluated in various cell-based assays.

Cytotoxicity Studies

Studies on Boeravinone G have demonstrated a favorable cytotoxicity profile in human colon carcinoma Caco-2 cells. At concentrations ranging from 0.1 to 1 ng/mL, Boeravinone G did not affect cell survival, as measured by the MTT assay, nor did it induce membrane damage, as assessed by the lactate dehydrogenase (LDH) assay.[1][2]

In contrast, Boeravinone B has exhibited cytotoxic effects against several human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Boeravinone B were determined to be 8.4 ± 0.37 µM in SW-620 cells, 3.7 ± 0.14 µM in HT-29 cells, and 5.7 ± 0.24 µM in HCT-116 cells.[4] This suggests a potential for targeted anti-cancer activity. Interestingly, Boeravinone B did not show significant cytotoxicity towards human dendritic cells at concentrations up to 100 µg/mL, indicating a degree of selectivity.[5]

Table 1: Summary of In Vitro Cytotoxicity Data for Boeravinones

CompoundCell LineAssayConcentration/IC50OutcomeReference
Boeravinone GCaco-2MTT0.1 - 1 ng/mLNo effect on cell survival[1][2]
Boeravinone GCaco-2LDH0.1 - 1 ng/mLNo increase in LDH release[1][2]
Boeravinone BSW-620MTT8.4 ± 0.37 µMCytotoxic[4]
Boeravinone BHT-29MTT3.7 ± 0.14 µMCytotoxic[4]
Boeravinone BHCT-116MTT5.7 ± 0.24 µMCytotoxic[4]
Boeravinone BHuman Dendritic CellsMTTUp to 100 µg/mLNot significantly cytotoxic[5]
Boeravinone BHepG2MTT100 - 200 µg/mLHepatoprotective effect against galactosamine-induced toxicity[6]
Genotoxicity Studies

The genotoxic potential of Boeravinone G has been assessed using the Comet assay in Caco-2 cells. At concentrations of 0.1–1 ng/ml, Boeravinone G did not induce DNA damage, indicating a lack of genotoxicity under the tested conditions.[1] This assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites.[7]

Table 2: Summary of Genotoxicity Data for Boeravinone G

CompoundCell LineAssayConcentrationOutcomeReference
Boeravinone GCaco-2Comet Assay0.1 - 1 ng/mLNo DNA damage detected[1]

Mechanistic Insights into Boeravinone Activity

Research into the mechanisms of action of boeravinones provides context for their observed biological effects and potential toxicity.

Boeravinone B: EGFR and ErbB2 Signaling

Boeravinone B has been shown to exert its anticancer effects in HT-29 colon cancer cells by inducing the internalization and subsequent degradation of the epidermal growth factor receptor (EGFR) and ErbB2.[4] This leads to the inhibition of their downstream signaling pathways, ultimately resulting in apoptosis.[4]

cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR Internalization Internalization EGFR->Internalization ErbB2 ErbB2 ErbB2->Internalization Degradation Degradation Internalization->Degradation Apoptosis Apoptosis Degradation->Apoptosis BoeravinoneB Boeravinone B BoeravinoneB->EGFR Induces BoeravinoneB->ErbB2 Induces

Figure 1: Boeravinone B induced internalization and degradation of EGFR and ErbB2.

Boeravinone G: Antioxidant Signaling Pathways

Boeravinone G exhibits potent antioxidant and genoprotective effects, which appear to be mediated through the modulation of the MAP kinase and NF-κB signaling pathways.[1][3][8] In response to oxidative stress induced by Fenton's reagent, Boeravinone G was found to reduce the levels of phosphorylated ERK1 and phosphorylated NF-κB p65.[1][2]

OxidativeStress Oxidative Stress (Fenton's Reagent) MAPK MAP Kinase (pERK1) OxidativeStress->MAPK Activates NFkB NF-κB (p-p65) OxidativeStress->NFkB Activates BoeravinoneG Boeravinone G BoeravinoneG->MAPK Inhibits BoeravinoneG->NFkB Inhibits AntioxidantEffect Antioxidant & Genoprotective Effects MAPK->AntioxidantEffect NFkB->AntioxidantEffect

Figure 2: Boeravinone G modulation of MAP kinase and NF-κB pathways.

Pharmacokinetics and ADME Profile

Currently, there is a significant lack of published experimental data on the pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and other boeravinones.[9][10][11][12][13] An in silico study has suggested that five boeravinone derivatives (G, F, A, B, and I) possess drug-like properties with favorable ADME and toxicity profiles, but these computational predictions require experimental validation.[14]

Experimental Protocols

Cell Viability (MTT) Assay

Human colon cancer cells (SW-620, HT-29, HCT-116) were seeded in 96-well plates at a density of 1 x 10^5 cells/well. After 24 hours, the cells were treated with varying concentrations of Boeravinone B (0.3-10 µM) or vehicle (0.1% DMSO) for 24 hours. Subsequently, MTT solution (250 µg/ml) was added to each well and incubated for 60 minutes at 37°C. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader.[4]

Lactate Dehydrogenase (LDH) Assay

Caco-2 cells were exposed to Boeravinone G (0.1–1 ng/ml). The release of LDH into the culture medium was measured as an indicator of cytotoxicity.[1][2]

Comet Assay (Single Cell Gel Electrophoresis)

Caco-2 cells were treated with Boeravinone G (0.1–1 ng/ml). Following treatment, the cells were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") was visualized by fluorescence microscopy and quantified to assess DNA damage.[1]

Conclusion and Future Directions

The available data suggests that the safety and toxicity profile of boeravinones can vary significantly between different congeners. Boeravinone G appears to be non-cytotoxic and non-genotoxic at the concentrations tested, exhibiting promising antioxidant and genoprotective properties. Conversely, Boeravinone B demonstrates selective cytotoxicity towards cancer cells, highlighting its potential as a therapeutic agent.

Crucially, there is a complete absence of specific safety and toxicity data for this compound in the current scientific literature. To advance the development of this compound or any other boeravinone compound for therapeutic use, a comprehensive evaluation of its safety profile is imperative. This should include:

  • In vitro studies: A full panel of cytotoxicity and genotoxicity assays using a variety of cell lines, including non-cancerous primary cells.

  • In vivo studies: Acute and chronic toxicity studies in animal models to determine key toxicological parameters such as the LD50 and to identify potential target organs of toxicity.

  • Pharmacokinetic (ADME) studies: Thorough investigation of the absorption, distribution, metabolism, and excretion of this compound to understand its bioavailability and clearance.

Without such data, the potential risks associated with this compound remain unknown, precluding its consideration for further development. Future research efforts should prioritize these fundamental safety assessments to unlock the potential of this and other boeravinone compounds.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Boeravinone O from Boerhaavia diffusa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boerhaavia diffusa, commonly known as Punarnava, is a perennial herb recognized in traditional medicine for its diverse therapeutic properties. The plant is a rich source of various phytochemicals, including a class of rotenoids known as boeravinones.[1] While literature documents the presence of boeravinones A through O in Boerhaavia diffusa, it is important to note that some sources identify Boeravinone O's origin as Mirabilis jalapa.[1][2] This document provides a generalized protocol for the isolation and purification of boeravinones from Boerhaavia diffusa, with the understanding that a specific, detailed protocol for this compound is not extensively available in current literature. The methodologies presented are based on established procedures for other well-characterized boeravinones, such as Boeravinone B and G.[3][4]

Boeravinones have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5] These compounds have been shown to modulate key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are critical in various disease processes.[6] The protocols outlined below are intended to guide researchers in the extraction, separation, and quantification of these valuable compounds for further investigation and drug development.

Data Presentation

The following tables summarize quantitative data from studies on the analysis of boeravinones from Boerhaavia diffusa. It is important to note that this data primarily pertains to Boeravinone B, a closely related compound, due to the limited availability of specific quantitative information for this compound.

Table 1: HPLC/UPLC-PDA Method Parameters for Boeravinone Analysis

ParameterValueReference
Column BEH Shield C18 (2.1 x 100 mm, 1.7 µm)[7]
C18 Reverse Phase[3]
Mobile Phase Gradient of Methanol and Water (0.1% acetic acid)[7]
Acetonitrile:Water (50:50)[3]
Flow Rate 0.4 mL/min[7]
1.0 mL/min[3]
Detection Wavelength (λmax) 273 nm[7]
Temperature 35 °C[3]

Table 2: Validation Parameters for Boeravinone B Quantification

ParameterValueReference
Linearity Range 5 - 120 µg/ml[3]
Correlation Coefficient (R²) ≥ 0.9999[7]
0.997 ± 0.003[3]
Limit of Detection (LOD) 2 µg/ml[3]
Limit of Quantitation (LOQ) 5 µg/ml[3]
Recovery 90.6% - 92.8%[3]
Retention Time 13.8 min[3]

Experimental Protocols

The following protocols describe a general methodology for the isolation and purification of boeravinones from the roots of Boerhaavia diffusa.

Extraction of Crude Boeravinones

This protocol is based on the methanolic extraction of boeravinones from the powdered roots of Boerhaavia diffusa.[7][8]

Materials and Reagents:

  • Dried, powdered roots of Boerhaavia diffusa

  • Methanol (analytical grade)

  • Reflux apparatus

  • Rotary evaporator

  • Filtration system (e.g., muslin cloth, filter paper)

Procedure:

  • Weigh 500 g of powdered Boerhaavia diffusa root material.

  • Place the powdered root material in a round-bottom flask and add methanol in a 1:6 (w/v) ratio.

  • Perform reflux extraction for 2 hours at the boiling point of methanol.[7]

  • After 2 hours, allow the mixture to cool and then filter through a muslin cloth to separate the extract from the plant material.

  • Repeat the reflux extraction on the plant residue two more times with fresh methanol in 1:5 and 1:4 (w/v) ratios, respectively.

  • Combine all the methanolic extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a controlled temperature of 50°C.

  • Dry the resulting crude extract completely, for example, in a vacuum tray drier.

  • Store the dried crude extract at -20°C until further use.[7]

Purification of Boeravinones using Column Chromatography

This protocol provides a general procedure for the fractionation of the crude extract to isolate boeravinones.

Materials and Reagents:

  • Crude methanolic extract of Boerhaavia diffusa

  • Silica gel (for column chromatography, 60-120 mesh)

  • Solvents: n-hexane, chloroform, ethyl acetate, methanol (analytical grade)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, leaving the extract adsorbed on the silica gel.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by introducing chloroform, followed by ethyl acetate and then methanol in a stepwise gradient. A suggested gradient could be varying ratios of n-hexane:chloroform and chloroform:methanol.[9]

  • Collect the eluting fractions in separate tubes.

  • Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC).

Analysis and Final Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the final purification and quantification of the target boeravinone.

Materials and Reagents:

  • Partially purified fractions from column chromatography

  • HPLC system with a PDA or UV detector

  • C18 reverse-phase column

  • HPLC-grade solvents (acetonitrile, water, acetic acid/formic acid)

  • Syringe filters (0.22 µm)

Procedure:

  • Analyze the fractions obtained from column chromatography using analytical TLC to identify those containing the desired boeravinone. A mobile phase such as toluene:ethyl acetate:methanol (7:1:2) can be effective.[3]

  • Pool the fractions that show the presence of the target compound.

  • Evaporate the solvent from the pooled fractions to obtain a semi-pure extract.

  • Prepare a sample for HPLC by dissolving a known amount of the semi-pure extract in the mobile phase and filtering it through a 0.22 µm syringe filter.

  • Set up the HPLC system according to the parameters outlined in Table 1 or optimize as needed for this compound.

  • Inject the prepared sample into the HPLC system.

  • Collect the peak corresponding to the retention time of the target boeravinone.

  • For quantification, prepare a calibration curve using a purified standard of the boeravinone of interest.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Boerhaavia diffusa.

G cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Boerhaavia diffusa Roots powder Drying and Powdering start->powder extraction Methanolic Reflux Extraction powder->extraction concentration Concentration (Rotary Evaporator) extraction->concentration column_chrom Column Chromatography (Silica Gel) concentration->column_chrom tlc TLC Monitoring column_chrom->tlc hplc Preparative/Analytical HPLC tlc->hplc final_product Isolated this compound hplc->final_product

Caption: Workflow for this compound Isolation.

Signaling Pathways Modulated by Boeravinones

Boeravinones, such as Boeravinone B and G, have been reported to modulate several key signaling pathways involved in inflammation and cellular stress responses.[4][6] The diagram below illustrates the inhibitory effects of boeravinones on these pathways.

G cluster_stimulus External Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus Inflammatory Stimuli / Oxidative Stress mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb pi3k PI3K/Akt Pathway stimulus->pi3k response Inflammation, Proliferation, etc. mapk->response nfkb->response pi3k->response boeravinone Boeravinones (e.g., this compound) boeravinone->mapk boeravinone->nfkb boeravinone->pi3k

Caption: Boeravinone-Mediated Pathway Inhibition.

References

Application Notes and Protocols for the Quantification of Boeravinone O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary analytical techniques suitable for the quantification of boeravinones are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). These methods, often coupled with photodiode array (PDA) or mass spectrometry (MS) detectors, offer the sensitivity and selectivity required for analyzing complex matrices like plant extracts.

Analytical Methods Overview

Several chromatographic techniques have been successfully employed for the quantification of boeravinones in plant extracts, particularly from Boerhaavia diffusa and Mirabilis jalapa.[1] These methods can be adapted for Boeravinone O with appropriate optimization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of phytochemicals.[1] Reversed-phase HPLC with a C18 column is the most common approach for boeravinone analysis.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC, making it a suitable method for quantifying minor components in complex extracts.[2][3]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective method for screening and quantification.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from validated analytical methods for Boeravinone B and E. This data can serve as a reference for developing and validating a method for this compound.

Table 1: HPLC Method Parameters for Boeravinone B and E Quantification

ParameterBoeravinone BBoeravinone EReference
Linearity Range (µg/mL) 2.20 - 11.007.26 - 35.75[6][7]
Correlation Coefficient (r²) 0.99910.9989[6][7]
Recovery (%) 95.22 - 95.8395.22 - 95.83[6][7]
Limit of Detection (LOD) (µg/mL) Not ReportedNot Reported
Limit of Quantification (LOQ) (µg/mL) Not ReportedNot Reported

Table 2: HPTLC Method Parameters for Boeravinone B Quantification

ParameterBoeravinone BReference
Linearity Range Not Specified[5]
Correlation Coefficient (r²) Not Specified[5]
Recovery (%) Not Reported
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

Experimental Protocols

Note: The following protocols are for the quantification of Boeravinone B and E and should be adapted and validated for this compound.

Protocol 1: Quantification of Boeravinones by UPLC/PDA

This protocol is based on a validated method for the quantification of boeravinones in the roots of Boerhaavia diffusa.[2][3]

1. Sample Preparation (from Plant Material)

  • Reflux powdered root material with methanol for 2 hours.[2]

  • Concentrate the extract under reduced pressure.

  • Dry the extract completely.

  • Store the dried extract at -20°C until analysis.[2]

  • For analysis, accurately weigh and dissolve the dried extract in a suitable solvent (e.g., methanol) to a known concentration.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. UPLC-PDA Conditions

  • Instrument: UPLC system with a photodiode array detector.

  • Column: BEH Shield C18 column (2.1 × 100 mm, 1.7 µm).[2]

  • Mobile Phase: Gradient elution with methanol and water (containing 0.1% acetic acid).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Detection Wavelength: 273 nm.[2]

  • Injection Volume: 1-5 µL.

  • Column Temperature: 25-30°C.

3. Calibration Curve

  • Prepare a stock solution of this compound standard of known concentration in a suitable solvent.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

  • Inject each standard solution into the UPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

4. Quantification

  • Inject the prepared sample solution into the UPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of Boeravinones by RP-HPLC

This protocol is based on a validated method for the simultaneous quantification of Boeravinone E and Boeravinone B.[7]

1. Sample Preparation

  • Follow the sample preparation steps outlined in Protocol 1.

2. RP-HPLC Conditions

  • Instrument: HPLC system with a UV/PDA detector.

  • Column: Inertsil ODS-3 column.[7]

  • Mobile Phase: Gradient elution with 0.1% v/v orthophosphoric acid in water and acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 276 nm.[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

3. Calibration and Quantification

  • Follow the calibration and quantification steps outlined in Protocol 1.

Method Development and Validation for this compound

Since the provided protocols are not specific for this compound, the following steps are essential for developing and validating a robust analytical method:

  • Standard Procurement: Obtain a certified reference standard of this compound.

  • Method Optimization:

    • Column Selection: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal separation.

    • Mobile Phase Optimization: Adjust the mobile phase composition (solvents, additives like formic acid or acetic acid, pH) and gradient to achieve good peak shape and resolution from other components in the sample matrix.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or the PDA detector to ensure maximum sensitivity.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value (assessed by recovery studies).

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound from a plant matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing & Quantification plant_material Plant Material (e.g., roots) extraction Extraction (e.g., Methanol Reflux) plant_material->extraction concentration Concentration extraction->concentration drying Drying concentration->drying dissolution Dissolution & Filtration drying->dissolution hplc_uplc HPLC/UPLC System dissolution->hplc_uplc Injection separation Chromatographic Separation (C18 Column) hplc_uplc->separation detection Detection (PDA/UV) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: General workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Boeravinone O using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O is a rotenoid-type isoflavonoid that has been isolated from species such as Mirabilis jalapa. As a member of the boeravinone family, it is of significant interest for its potential pharmacological activities. Other boeravinones, such as B and G, have demonstrated roles in modulating signaling pathways related to inflammation and cellular stress.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are based on established principles for the analysis of related isoflavonoids and rotenoids, offering a robust starting point for researchers.

Chemical Information

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC17H12O7328.31449384-21-7

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant material (Boerhavia diffusa). It can be adapted for other biological matrices.

Materials:

  • Air-dried and powdered plant material (e.g., roots of Boerhavia diffusa)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water

  • Acetonitrile (LC-MS grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 1 gram of the powdered plant material.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-4) twice more with the remaining plant material.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of methanol:water (1:1, v/v).

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are recommended as a starting point for method development. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 329.07 (M+H)⁺
Product Ions (Q3) To be determined experimentally. Based on rotenoid fragmentation, potential fragments could arise from losses of small molecules like CO, H₂O, and retro-Diels-Alder (rDA) reactions.
Collision Energy (CE) To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Rates To be optimized based on instrument

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration curve data and sample quantification results.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area (Mean ± SD, n=3)% RSD
1
5
10
50
100
500
1000

Table 2: Quantification of this compound in Samples

Sample IDPeak Area (Mean ± SD, n=3)Calculated Concentration (ng/mL)% Recovery (for spiked samples)
Blank
Sample 1
Sample 2
Spiked Sample 1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Material extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Hypothetical Fragmentation of this compound

Rotenoids typically undergo retro-Diels-Alder (rDA) reactions in the C ring and losses of small neutral molecules. For this compound (M+H)⁺ at m/z 329.07, characteristic product ions could be proposed.

fragmentation cluster_frags Potential Product Ions parent This compound (M+H)⁺ m/z 329.07 frag1 [M+H - H₂O]⁺ m/z 311.06 parent->frag1 - H₂O frag2 [M+H - CO]⁺ m/z 301.08 parent->frag2 - CO frag3 [M+H - CH₃]⁺ m/z 314.05 parent->frag3 - CH₃ frag4 rDA Fragment 1 parent->frag4 rDA frag5 rDA Fragment 2 parent->frag5 rDA signaling cluster_stimulus External Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus Inflammatory Stimuli / Oxidative Stress nfkb NF-κB Pathway stimulus->nfkb mapk MAPK Pathway stimulus->mapk pi3k PI3K/Akt Pathway stimulus->pi3k inflammation Inflammation nfkb->inflammation apoptosis Apoptosis mapk->apoptosis cell_proliferation Cell Proliferation pi3k->cell_proliferation boeravinone Boeravinones (B, G) (Potential target for O) boeravinone->nfkb Inhibition boeravinone->mapk Inhibition boeravinone->pi3k Inhibition

References

Elucidating the Structure of Boeravinone O: An NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O, a rotenoid isolated from the plant Boerhaavia diffusa, belongs to a class of natural products known for their diverse biological activities. The precise determination of its chemical structure is paramount for understanding its structure-activity relationships and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structure elucidation of novel organic molecules like this compound. This application note provides a detailed overview and standardized protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural characterization of this compound.

Note on Data Availability: As of the compilation of this document, comprehensive, publicly available 1D and 2D NMR spectral data specifically for this compound could not be located in the scientific literature. Therefore, to illustrate the application of NMR spectroscopy in the structural elucidation of this class of compounds, we will utilize the published NMR data for Boeravinone C , a closely related and well-characterized structural analog also found in Boerhaavia diffusa. The methodologies and interpretation strategies presented here are directly applicable to the analysis of this compound, once its NMR data becomes available.

Data Presentation: NMR Spectroscopic Data for Boeravinone C

The following tables summarize the ¹H and ¹³C NMR chemical shifts, as well as key 2D NMR correlations for Boeravinone C, which are essential for its structural assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Boeravinone C (in CDCl₃)

Positionδc (ppm)δh (ppm, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1109.16.55 (s)C-2, C-3, C-4a, C-11a-
2164.2---
3101.2---
4160.5---
4a107.9---
6129.8---
6a75.94.95 (d, 8.0)C-6, C-7, C-12aH-12ax, H-12eq
7144.1---
8113.26.80 (d, 8.5)C-6, C-9, C-10, C-11H-9
9128.87.85 (d, 8.5)C-7, C-8, C-11H-8
10110.5---
11158.8---
11a104.5---
1266.84.20 (dd, 8.0, 4.5), 3.80 (t, 8.0)C-6a, C-12aH-6a, H-12 (ax/eq)
12a45.2---
2-OCH₃55.43.85 (s)C-2-
3-OCH₃56.13.90 (s)C-3-

Note: Specific assignments for the axial and equatorial protons at C-12 may vary based on conformational analysis and NOESY data.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of Boeravinone-type compounds are provided below.

1. Sample Preparation

  • Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.

  • Solvent: Dissolve 5-10 mg of the purified Boeravinone in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should ideally be free of signals that overlap with key resonances of the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. 1D NMR Spectroscopy

  • ¹H NMR (Proton NMR):

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans: 16-64 (depending on sample concentration)

    • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

  • ¹³C NMR (Carbon-13 NMR):

    • Instrument: Same as for ¹H NMR.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: ~220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.

    • Pulse Sequence: A gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker instruments) is recommended for artifact suppression.

    • Acquisition Parameters:

      • Spectral Width (F1 and F2): Same as ¹H NMR.

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-8

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

    • Pulse Sequence: A gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) is preferred.

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): Same as ¹H NMR.

      • Spectral Width (F1 - ¹³C): ~165 ppm (or adjusted to cover the relevant carbon region).

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 4-16

    • Processing: Apply a sine-bell or a squared sine-bell window function in both dimensions.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Sequence: A gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F2 - ¹H): Same as ¹H NMR.

      • Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-32

      • Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of a Boeravinone using NMR spectroscopy.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation H1_NMR 1D ¹H NMR Proton_Spin_Systems Identify ¹H Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR 1D ¹³C NMR Direct_Correlations Assign Direct ¹H-¹³C Correlations C13_NMR->Direct_Correlations COSY 2D COSY COSY->Proton_Spin_Systems HSQC 2D HSQC HSQC->Direct_Correlations HMBC 2D HMBC Long_Range_Correlations Establish Long-Range ¹H-¹³C Correlations HMBC->Long_Range_Correlations Fragment_Assembly Assemble Molecular Fragments Proton_Spin_Systems->Fragment_Assembly Direct_Correlations->Fragment_Assembly Long_Range_Correlations->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure

NMR Structure Elucidation Workflow

Key 2D NMR Correlations for Boeravinone C

The following diagrams visualize the key COSY and HMBC correlations that are instrumental in assembling the structure of Boeravinone C.

Key 2D NMR Correlations

NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary data to unambiguously determine the complex structure of natural products like the Boeravinones. The systematic application of the protocols outlined in this note, followed by careful analysis of the spectral data, allows for the complete assignment of all proton and carbon signals and the elucidation of the molecular connectivity. While the specific data for this compound is not yet widely available, the presented workflow using Boeravinone C as a template serves as a comprehensive guide for researchers in the field of natural product chemistry and drug discovery.

Application Notes and Protocols for Evaluating the Antioxidant Activity of Boeravinone O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O is a rotenoid, a class of naturally occurring heterocyclic compounds, isolated from the roots of Boerhaavia diffusa. This plant has a rich history in traditional medicine, particularly in Ayurveda, for treating a variety of ailments. Modern scientific inquiry has focused on the pharmacological properties of its constituents, including the boeravinones, which have demonstrated a range of biological activities. Among these, the antioxidant potential is of significant interest due to the role of oxidative stress in the pathogenesis of numerous diseases.

These application notes provide a comprehensive overview of in vitro and cell-based assays to evaluate the antioxidant activity of this compound. Due to a notable scarcity of published quantitative antioxidant data specifically for this compound, this document will utilize available data for other closely related boeravinones (e.g., Boeravinone G, D, and H) isolated from the same plant to illustrate the principles and expected outcomes of these assays. This approach provides a robust framework for researchers to design and execute experiments to characterize the antioxidant profile of this compound.

In Vitro Antioxidant Activity Assays

A variety of chemical assays are available to determine the antioxidant capacity of natural products. These assays are typically based on the ability of the compound to scavenge free radicals or to reduce pro-oxidant metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with an antioxidant. The degree of discoloration is proportional to the antioxidant activity.

Quantitative Data for Related Boeravinones

Compound/ExtractAssayIC₅₀ ValueReference
Boerhaavia diffusa ExtractDPPH384.08 µg/mL[1]
Ascorbic Acid (Standard)DPPH415.98 µg/mL[1]

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard (e.g., ascorbic acid, Trolox) at various concentrations to different wells.

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.1 mM DPPH in Methanol C Add 20 µL Sample/Standard to 96-well Plate A->C B Prepare this compound and Standard Dilutions B->C D Add 180 µL DPPH Solution C->D E Incubate 30 min in Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition and IC50 Value F->G

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.

Quantitative Data for Related Boeravinones

Similar to the DPPH assay, specific ABTS data for this compound is lacking. However, a study on Boerhaavia diffusa extract reported an IC₅₀ value of 454.79 µg/mL in the ABTS assay, while the standard, ascorbic acid, had an IC₅₀ of 348.24 µg/mL[1].

Compound/ExtractAssayIC₅₀ ValueReference
Boerhaavia diffusa ExtractABTS454.79 µg/mL[1]
Ascorbic Acid (Standard)ABTS348.24 µg/mL[1]

Experimental Protocol: ABTS Assay

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•⁺ stock solution.

    • Before use, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard (e.g., Trolox) at various concentrations.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The calculation for scavenging activity and IC₅₀ is the same as for the DPPH assay.

ABTS_Workflow ABTS Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ABTS•⁺ Stock Solution B Dilute ABTS•⁺ to Absorbance ~0.7 A->B E Add 190 µL Diluted ABTS•⁺ Solution B->E C Prepare this compound and Standard Dilutions D Add 10 µL Sample/Standard to 96-well Plate C->D D->E F Incubate 6 min E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition and IC50 Value G->H

ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Experimental Protocol: FRAP Assay

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP working solution to 37°C before use.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound. A standard curve is typically prepared using FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample, standard, or blank (solvent).

    • Add 190 µL of the pre-warmed FRAP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of Reducing Power: The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as µmol Fe²⁺ equivalents per gram or mole of the sample.

FRAP_Workflow FRAP Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare FRAP Working Solution D Add 190 µL Warmed FRAP Solution A->D B Prepare this compound and FeSO4 Standards C Add 10 µL Sample/Standard to 96-well Plate B->C C->D E Incubate 30 min at 37°C D->E F Measure Absorbance at 593 nm E->F G Calculate Ferric Reducing Power (Fe²⁺ Equivalents) F->G

FRAP Assay Workflow

Cell-Based Antioxidant Activity Assay

Cellular antioxidant activity (CAA) assays measure the ability of a compound to protect cells from oxidative damage induced by a pro-oxidant. These assays provide a more biologically relevant assessment of antioxidant potential as they account for cellular uptake, distribution, and metabolism of the test compound.

Quantitative Data for Related Boeravinones

Studies on Boeravinone G have demonstrated its potent antioxidant and genoprotective effects in Caco-2 cells. It was shown to inhibit TBARS and ROS formation induced by Fenton's reagent and reduce H₂O₂-induced DNA damage at concentrations in the nanomolar range (0.1–1 ng/ml)[2][3].

CompoundCell LineAssayConcentrationEffectReference
Boeravinone GCaco-2TBARS0.1-1 ng/mLInhibition of lipid peroxidation[2][3]
Boeravinone GCaco-2ROS formation0.1-1 ng/mLReduction of intracellular ROS[2][3]
Boeravinone GCaco-2Comet Assay0.1-1 ng/mLReduction of DNA damage[2][3]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is a general method for flavonoids and related compounds and can be adapted for this compound.

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO₂ atmosphere.

  • Sample and Probe Loading:

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of medium containing the desired concentration of this compound and 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) to each well.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove the extracellular compound and probe.

    • Add 100 µL of a pro-oxidant, such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) every 5 minutes for 1 hour at 37°C.

  • Data Analysis:

    • The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

CAA_Workflow Cellular Antioxidant Assay Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_stress Oxidative Stress cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate to Confluency A->B C Wash Cells with PBS B->C D Add this compound and DCFH-DA C->D E Incubate 1 hour D->E F Wash Cells with PBS E->F G Add AAPH (Pro-oxidant) F->G H Measure Fluorescence (Ex:485/Em:530) G->H I Calculate AUC and CAA Value H->I

Cellular Antioxidant Assay Workflow

Signaling Pathways in Antioxidant Action

The antioxidant effects of natural compounds are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.

MAPK and NF-κB Signaling Pathways

Studies on Boeravinone G suggest that its antioxidant effects may involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[2][3]. Oxidative stress can activate these pathways, leading to inflammation and cellular damage. Boeravinone G has been shown to reduce the phosphorylation of ERK1 and NF-κB p65, which are key components of these pathways[2]. It is plausible that this compound may exert its antioxidant effects through similar mechanisms.

MAPK_NFkB_Pathway MAPK and NF-κB Signaling in Oxidative Stress cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway ROS Oxidative Stress (e.g., H₂O₂) MAPKKK MAPKKK ROS->MAPKKK IKK IKK ROS->IKK BoeravinoneO This compound MAPK MAPK (e.g., ERK) BoeravinoneO->MAPK BoeravinoneO->IKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation_MAPK Inflammatory Response AP1->Inflammation_MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammation_NFkB Inflammatory Gene Expression NFkB_nucleus->Inflammation_NFkB

MAPK/NF-κB Pathway Modulation
Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes (e.g., heme oxygenase-1, glutathione S-transferases). While not yet demonstrated for this compound, activation of the Nrf2 pathway is a common mechanism for the antioxidant effects of phenolic compounds.

Nrf2_Pathway Keap1-Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress or this compound Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1 Keap1 ARE ARE Nrf2_nuc->ARE binds AntioxidantGenes Antioxidant & Detoxifying Enzyme Expression (e.g., HO-1, GST) ARE->AntioxidantGenes

Keap1-Nrf2 Signaling Pathway

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the investigation of the antioxidant properties of this compound. While direct quantitative data for this compound is currently limited, the information available for other boeravinones strongly suggests that it is likely to possess significant antioxidant activity. By employing the described in vitro and cellular assays, researchers can elucidate the specific antioxidant capacity of this compound and explore its mechanisms of action, contributing to the development of new therapeutic agents for oxidative stress-related diseases.

References

Application Notes and Protocols for Anti-inflammatory Assays of Boeravinone O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O, a rotenoid isolated from the plant Boerhaavia diffusa, is a subject of growing interest for its potential therapeutic properties. Boeravinones, as a class of compounds, have demonstrated significant anti-inflammatory and antioxidant activities.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound. While specific quantitative data for this compound is limited in publicly available literature, the provided data for other closely related boeravinones, such as Boeravinone B and G, serve as a valuable reference and guide for investigational studies.[4][5][6] The protocols herein are established methods for evaluating key inflammatory mediators and signaling pathways.

Key Anti-inflammatory Mechanisms of Boeravinones

Boeravinones have been shown to exert their anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include:

  • Inhibition of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Boeravinones have been observed to inhibit the activation of NF-κB, thereby reducing the expression of downstream inflammatory genes.[4][5]

  • Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[8] Studies on related compounds suggest that boeravinones can modulate the phosphorylation of key MAPK proteins like p38 and ERK.[4][9]

  • Inhibition of Pro-inflammatory Mediators: Boeravinones can suppress the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2).[6][10] This is often achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

  • Reduction of Pro-inflammatory Cytokines: The release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) is a hallmark of inflammation.[11][12] Boeravinones are expected to reduce the production of these cytokines.

Data Presentation: Anti-inflammatory Activity of Related Boeravinones

The following tables summarize the reported anti-inflammatory activities of Boeravinone B and other related compounds. These values can be used as a benchmark for evaluating the potency of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by a Related Rotenoid

CompoundCell LineStimulantIC50 (µM)Reference
Rotenoid Compound 7RAW 264.7LPS7.6[13]

Table 2: Inhibition of COX-1 and COX-2 by a Related Rotenoid

CompoundEnzymeIC50 (µM)Reference
Rotenoid Compound 7COX-121.7 ± 0.5[6]
COX-225.5 ± 0.6[6]

Table 3: Effect on Pro-inflammatory Cytokine Production (Hypothetical Data for this compound based on related compounds)

CytokineCell LineStimulantThis compound Concentration (µM)% Inhibition
TNF-αRAW 264.7LPS1065
IL-6RAW 264.7LPS1072
IL-1βRAW 264.7LPS1058

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.[14]

Culture Conditions:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[15]

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10^5 cells/well for a 96-well plate.[16]

  • Allow cells to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium.[17]

  • Incubate for the desired time period depending on the assay (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway studies).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[18][19]

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B immediately before use.[20]

  • Sodium Nitrite (NaNO2) standard solution.

  • 96-well microplate reader.

Protocol:

  • After the treatment period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 100 µL of Griess Reagent to each 100 µL of supernatant in a new 96-well plate.[21]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[16]

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 in the cell culture supernatant.[22][23]

Materials:

  • Commercially available PGE2 ELISA kit (e.g., from R&D Systems, Abcam, or Enzo Life Sciences).[23][24][25]

  • Microplate reader capable of reading absorbance at the wavelength specified in the kit protocol (usually 450 nm).[23]

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Centrifuge the supernatant to remove any cellular debris.

  • Follow the instructions provided with the commercial PGE2 ELISA kit. The general steps involve:

    • Adding standards and samples to the antibody-coated microplate.

    • Adding a fixed amount of HRP-labeled PGE2 to compete with the PGE2 in the sample for antibody binding.

    • Incubating the plate.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with the HRP to produce a colorimetric signal.[23]

    • Stopping the reaction and measuring the absorbance.

  • The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[23] Calculate the PGE2 concentration based on the standard curve.

Pro-inflammatory Cytokine Measurement (Multiplex Bead-Based Assay)

This method allows for the simultaneous quantification of multiple cytokines (e.g., TNF-α, IL-6, IL-1β) in a single sample.[26]

Materials:

  • Commercially available multiplex cytokine assay kit (e.g., Bio-Plex from Bio-Rad).[27]

  • Luminex-based detection system.

Protocol:

  • Collect cell culture supernatants and centrifuge to remove debris.

  • Follow the manufacturer's protocol for the multiplex assay. The general workflow is as follows:

    • Add antibody-coupled beads to the wells of a filter plate.

    • Add standards and samples and incubate.

    • Add detection antibodies.

    • Add streptavidin-phycoerythrin (SAPE) and incubate.

    • Resuspend the beads in assay buffer and read the plate on a Luminex instrument.[28]

  • The instrument measures the fluorescence intensity of the reporter molecule on each bead, which corresponds to the concentration of the specific cytokine.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (NF-κB and MAPK)

Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.[29][30][31]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies against: iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_data Data Analysis start Seed RAW 264.7 Cells adhesion 24h Adhesion start->adhesion pretreatment Pre-treat with this compound adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay pge2_assay PGE2 Assay (ELISA) stimulation->pge2_assay cytokine_assay Cytokine Assay (Multiplex) stimulation->cytokine_assay western_blot Western Blot (iNOS, COX-2, NF-κB, MAPK) stimulation->western_blot analysis Quantification & Comparison no_assay->analysis pge2_assay->analysis cytokine_assay->analysis western_blot->analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->genes Induces Transcription nucleus Nucleus BoeravinoneO This compound BoeravinoneO->IKK Inhibits BoeravinoneO->IkB Prevents Degradation BoeravinoneO->NFkB_nucleus Inhibits Translocation IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB_nucleus Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MEK1_2 MEK1/2 ASK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->AP1 nucleus Nucleus AP1->nucleus Translocation genes Pro-inflammatory Genes BoeravinoneO This compound BoeravinoneO->p38 Inhibits Phosphorylation BoeravinoneO->ERK1_2 Inhibits Phosphorylation

References

Application Notes and Protocols for Boeravinone O in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researcher, scientist, or drug development professional,

This document provides a comprehensive overview of the current research landscape surrounding Boeravinone O and its potential applications in oncology. Following a thorough review of available scientific literature, it is important to note that there is currently no published research detailing the specific anticancer applications, mechanisms of action, or cytotoxic effects of this compound.

However, significant research has been conducted on other members of the boeravinone family of rotenoids, isolated from Boerhaavia diffusa. These studies offer valuable insights into the potential anticancer activities of this class of compounds. This document, therefore, summarizes the key findings for Boeravinone B, Boeravinone F, and Boeravinone G, providing a foundation for future research into this compound.

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various boeravinones against different cancer cell lines.

Table 1: Cytotoxicity of Boeravinone B in Human Colon Cancer Cell Lines

Cell LineIC50 Value (µM)
HT-293.7 ± 0.14[1]
HCT-1165.7 ± 0.24[1]
SW-6208.4 ± 0.37[1]

Table 2: Cytotoxicity of Methanolic and Aqueous Extracts of Boerhaavia diffusa in Oral Cancer Cell Line

Extract TypeIC50 Value (µg/ml)
Methanolic30[2]
Aqueous36[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the research on related boeravinones are provided below.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology used to evaluate the cytotoxic activity of Boeravinone B on human colon cancer cell lines[1].

Objective: To determine the concentration at which a compound inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HT-29, HCT-116, SW-620)

  • 96-well microtiter plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Boeravinone B (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the boeravinone compound (e.g., 0.3-10 µM for Boeravinone B) for the desired time period (e.g., 24 hours). Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is based on the methodology used to determine the extent of apoptosis induced by Boeravinone B[3].

Objective: To detect and quantify apoptosis (programmed cell death).

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of the boeravinone compound for the specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

This protocol is based on the methodology used to analyze protein expression in cells treated with Boeravinone B and G[1][4].

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against EGFR, ErbB2, Akt, p-Akt, Erk1/2, p-Erk1/2, pERK1, phospho-NF-kB p65)[1][4]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities relative to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms of Action

Research on Boeravinone B and G has elucidated their involvement in key cancer-related signaling pathways.

Boeravinone B

Boeravinone B has been shown to exert its anticancer effects on human colon cancer cells by inducing the internalization and degradation of Epidermal Growth Factor Receptor (EGFR) and ErbB2[1][3]. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, ultimately resulting in caspase-independent apoptosis[1].

Boeravinone_B_Pathway BoeravinoneB Boeravinone B EGFR_ErbB2 EGFR/ErbB2 Receptors BoeravinoneB->EGFR_ErbB2 induces Internalization Internalization & Degradation EGFR_ErbB2->Internalization PI3K PI3K MAPK_pathway Ras/Raf/MEK Internalization->PI3K inhibits Internalization->MAPK_pathway inhibits Akt Akt PI3K->Akt Apoptosis Caspase-Independent Apoptosis Akt->Apoptosis inhibition leads to Erk1_2 Erk1/2 MAPK_pathway->Erk1_2 Erk1_2->Apoptosis inhibition leads to

Boeravinone B signaling pathway in colon cancer cells.
Boeravinone F

An in silico molecular docking study suggested that Boeravinone F has a good interaction with and an inhibitory effect on the anti-apoptotic protein Bcl-2[5]. This suggests a potential mechanism for inducing apoptosis in cancer cells. However, this has not yet been confirmed by in vitro or in vivo studies.

Boeravinone_F_Interaction BoeravinoneF Boeravinone F Bcl2 Bcl-2 BoeravinoneF->Bcl2 inhibits Apoptosis Apoptosis BoeravinoneF->Apoptosis promotes Bcl2->Apoptosis inhibits

Proposed interaction of Boeravinone F with Bcl-2.
Boeravinone G

Boeravinone G has demonstrated potent antioxidant and genoprotective effects. Its mechanism appears to involve the modulation of the MAP kinase and NF-kB pathways[4][6]. Specifically, it has been shown to reduce the levels of phosphorylated ERK1 and phosphorylated NF-kB p65[4].

Boeravinone_G_Pathway OxidativeStress Oxidative Stress MAPK MAPK Pathway OxidativeStress->MAPK NFkB NF-kB Pathway OxidativeStress->NFkB BoeravinoneG Boeravinone G pERK1 pERK1 BoeravinoneG->pERK1 inhibits pNFkB_p65 p-NF-kB p65 BoeravinoneG->pNFkB_p65 inhibits CellularResponse Antioxidant & Genoprotective Effects BoeravinoneG->CellularResponse leads to MAPK->pERK1 NFkB->pNFkB_p65

Boeravinone G's modulation of MAPK and NF-kB pathways.
Experimental Workflow for Investigating Anticancer Properties

The following diagram outlines a general workflow for the initial investigation of the anticancer properties of a novel compound like this compound, based on the methodologies applied to other boeravinones.

Experimental_Workflow Compound This compound CellViability Cell Viability Assay (MTT) Compound->CellViability IC50 Determine IC50 CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V-FITC) IC50->ApoptosisAssay Use sub-IC50 conc. Mechanism Mechanism of Action (Western Blot) ApoptosisAssay->Mechanism SignalingPathways Identify Affected Signaling Pathways Mechanism->SignalingPathways InVivo In Vivo Studies (Animal Models) SignalingPathways->InVivo Validate findings

General experimental workflow for anticancer drug discovery.

References

Boeravinone O as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O is a rotenoid-class natural product isolated from the roots of Mirabilis jalapa. While the specific biological activities of this compound are not yet extensively characterized, the boeravinone family of compounds, derived from plants like Boerhaavia diffusa, has demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and anti-obesity properties.[1][2][3][4][5] These activities are mediated through the modulation of various cellular signaling pathways, including the MAP kinase and NF-kB pathways.[2][6] This document provides detailed application notes and protocols for the proposed use of this compound as a chemical probe to elucidate its biological targets and mechanism of action, thereby facilitating drug discovery and development.

Data Presentation

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the known biological activities and targets of other closely related boeravinones to provide a contextual framework for investigating this compound.

BoeravinoneBiological ActivityReported/Predicted Target(s)IC50/Binding EnergyCell Line/ModelReference
Boeravinone G Antioxidant, Genoprotective, SpasmolyticpERK1, phospho-NF-kB p65Significant effect in the nanomolar rangeCaco-2 cells[2][7][8]
Boeravinone C Anti-obesity (predicted)Pancreatic Lipase-8.0 Kcal/mol (Binding Energy)In silico[3]
Boeravinone A, F, G, I Antibacterial (predicted)GMP synthase (guaA)-7.6 to -8.4 kcal/mol (Binding Energy)In silico (Acinetobacter baumannii)[5]
Aza-boeravinone derivatives AnticancerTopoisomerase IZML-8: 0.58 µM, ZML-14: 1.94 µMHepG2 cells[9]

Proposed Development of a this compound Chemical Probe

To utilize this compound as a chemical probe for target identification, it is necessary to synthesize a tagged version of the molecule. This typically involves the introduction of a biotin tag for affinity purification or a fluorescent tag for imaging applications. The modification should be designed to minimize disruption of the compound's native biological activity.

Experimental Workflow for Probe Synthesis and Target Identification

G cluster_0 Probe Synthesis cluster_1 Target Identification Boeravinone_O This compound Linker_Attachment Attach Linker Arm Boeravinone_O->Linker_Attachment Tag_Conjugation Conjugate Biotin Tag Linker_Attachment->Tag_Conjugation Probe Biotinylated this compound Probe Tag_Conjugation->Probe Incubation Incubate Lysate with Probe Probe->Incubation Cell_Lysate Prepare Cell/Tissue Lysate Cell_Lysate->Incubation Affinity_Purification Affinity Purification with Streptavidin Beads Incubation->Affinity_Purification Elution Elute Bound Proteins Affinity_Purification->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spectrometry LC-MS/MS Analysis SDS_PAGE->Mass_Spectrometry Target_Identification Identify Potential Target Proteins Mass_Spectrometry->Target_Identification

Caption: Workflow for this compound probe synthesis and target identification.

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated this compound Probe

Objective: To synthesize a biotinylated derivative of this compound for use in affinity purification-based target identification.

Materials:

  • This compound

  • Amine- or alkyne-functionalized linker

  • Biotin-NHS ester or Biotin-azide

  • Appropriate solvents (e.g., DMF, DMSO)

  • Coupling reagents (e.g., EDC, HOBt for amine coupling; Copper(I) catalyst for click chemistry)

  • Purification system (e.g., HPLC)

Procedure:

  • Functionalization of this compound: Based on the structure of this compound (C17H12O7), a suitable position for linker attachment needs to be identified. Hydroxyl groups are common points for modification. Protect reactive functional groups if necessary.

  • Linker Attachment:

    • For amine-reactive linkers: Dissolve this compound and an excess of an amine-containing linker in an appropriate solvent. Add coupling reagents and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • For click chemistry: If an alkyne-containing linker is used, react it with an azide-modified this compound (or vice-versa) in the presence of a copper(I) catalyst.

  • Biotin Conjugation:

    • React the linker-modified this compound with an excess of Biotin-NHS ester (for amine-terminated linkers) or Biotin-azide (for alkyne-terminated linkers).

  • Purification: Purify the final biotinylated this compound probe using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the probe by mass spectrometry and NMR.

Protocol 2: Target Identification using Affinity Purification and Mass Spectrometry

Objective: To identify the cellular binding partners of this compound using the synthesized biotinylated probe.

Materials:

  • Biotinylated this compound probe

  • Control biotin molecule

  • Cell line of interest (e.g., a cancer cell line or an inflammatory cell line)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (containing varying salt concentrations and detergents)

  • Elution buffer (e.g., high concentration of biotin or denaturing buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Culture and Lysis: Culture the chosen cell line to 80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe (and a biotin-only control in a separate sample) for a defined period (e.g., 1-4 hours) at 4°C with gentle rotation.

  • Affinity Purification: Add streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate for an additional hour to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • SDS-PAGE and Protein Visualization: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by Coomassie blue or silver staining.

  • In-gel Digestion and Mass Spectrometry: Excise the protein bands of interest (those present in the probe sample but not the control) and perform in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the mass spectrometry data.

Potential Signaling Pathways for Investigation

Based on the known activities of other boeravinones, the following signaling pathways are potential areas of investigation for this compound's mechanism of action.

G cluster_0 Oxidative Stress Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (pERK1) ROS->MAPK NFkB NF-kB Pathway ROS->NFkB Boeravinone_O_ROS This compound Boeravinone_O_ROS->MAPK Boeravinone_O_ROS->NFkB Antioxidant_Response Antioxidant & Genoprotective Effects MAPK->Antioxidant_Response NFkB->Antioxidant_Response

Caption: Potential modulation of oxidative stress pathways by this compound.

G cluster_1 Metabolic Regulation Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Triglycerides->Pancreatic_Lipase Fatty_Acids Free Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids Boeravinone_O_PL This compound Boeravinone_O_PL->Pancreatic_Lipase Absorption Lipid Absorption Fatty_Acids->Absorption Anti_Obesity Anti-Obesity Effect Absorption->Anti_Obesity

Caption: Hypothetical inhibition of pancreatic lipase by this compound.

Conclusion

This compound represents a promising natural product for the development of a chemical probe to explore novel biological targets and pathways. The protocols and conceptual frameworks provided herein offer a comprehensive guide for researchers to initiate studies on this compound, with the ultimate goal of advancing our understanding of its therapeutic potential and accelerating the development of new drugs. The successful identification of its molecular targets will be a critical step in validating its use in treating a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Boeravinone O Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Boeravinone O extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound from plant sources such as Boerhaavia diffusa and Mirabilis jalapa.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in maximizing this compound extraction yield?

A1: The selection of the appropriate solvent system is the most crucial factor. This compound, a rotenoid, has limited solubility in water. Therefore, organic solvents or aqueous-organic mixtures are necessary. Methanol and hydro-alcoholic (e.g., methanol/water or ethanol/water) mixtures have been shown to be effective for extracting boeravinones and other flavonoids from Boerhaavia diffusa.[1][2][3] The polarity of the solvent must be matched to the target compound for optimal results.

Q2: I am experiencing a very low yield of this compound. What are the common causes?

A2: Low yields can stem from several factors:

  • Inappropriate Solvent: Using a solvent with the wrong polarity (e.g., highly non-polar like hexane or highly polar like pure water) will result in poor extraction.[3]

  • Suboptimal Extraction Parameters: Time, temperature, and the solid-to-solvent ratio are critical. Insufficient extraction time or a temperature that is too low may not allow for complete extraction. Conversely, excessively high temperatures can degrade thermolabile compounds like this compound.[2][4]

  • Poor Quality Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and post-harvest handling. Ensure you are using high-quality, properly dried, and finely powdered root or leaf material.

  • Inefficient Extraction Method: Simple maceration may not be as effective as advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve solvent penetration and reduce extraction time.[5][6][7]

Q3: Can I use advanced extraction techniques like ultrasound or microwave assistance?

A3: Yes, these techniques are highly recommended for improving the extraction of rotenoids.

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and increasing extraction efficiency.[6][7][8] It often leads to higher yields in shorter times compared to conventional methods.[9]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing cell rupture and the release of bioactive compounds.[4][5] This technique is known for its rapidity and reduced solvent consumption.[10][11]

Q4: How does temperature affect the extraction of this compound?

A4: Temperature has a dual effect. Increasing the temperature generally enhances the solubility and diffusion rate of the compound, which can lead to a higher yield.[12] However, this compound may be sensitive to high temperatures. An optimized temperature, often in the range of 45-60°C, is typically recommended to maximize yield without causing degradation.[2]

Q5: What is the importance of the solid-to-solvent ratio?

A5: The solid-to-solvent ratio is a critical parameter that influences the concentration gradient of the target compound between the plant material and the solvent. A higher solvent volume can lead to a more complete extraction, but an excessively large volume can make the downstream concentration steps more time-consuming and energy-intensive. Optimization is key to finding a balance between extraction efficiency and process economy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No this compound Detected in Extract 1. Ineffective solvent. 2. Extraction time too short. 3. Compound degradation. 4. Low concentration in source material.1. Switch to a more polar organic solvent like methanol, ethanol, or a hydro-alcoholic mixture (e.g., 80% methanol in water).[13] 2. Increase extraction time. For conventional methods, try extending to 6-24 hours. For UAE/MAE, optimize time in the range of 15-60 minutes.[9][13] 3. Lower the extraction temperature to a range of 40-50°C, especially with MAE.[14] 4. Test a new batch of plant material and ensure it is finely powdered.
High Amount of Impurities in the Crude Extract 1. Solvent is not selective enough. 2. Extraction temperature is too high, extracting unwanted compounds.1. Perform a sequential extraction. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll, then extract with a medium-polarity solvent (e.g., ethyl acetate or methanol) for this compound.[15][16] 2. Lower the extraction temperature. 3. Consider downstream purification steps like column chromatography.[17]
Inconsistent Yields Between Batches 1. Variation in plant material. 2. Inconsistent experimental parameters (time, temp, agitation). 3. Incomplete solvent removal during drying.1. Standardize the source and pre-processing of your plant material. 2. Strictly control all extraction parameters using automated equipment where possible. 3. Ensure complete drying of the extract using a rotary evaporator under reduced pressure and then a vacuum oven.[15]
Color of Extract is Very Dark (suggesting degradation) 1. Excessive heat or light exposure. 2. Presence of oxidative enzymes.1. Conduct the extraction in a temperature-controlled environment and protect the extract from light. 2. Blanch the plant material before extraction to deactivate enzymes. 3. Store the final extract at low temperatures (4°C or -20°C) in an inert atmosphere if possible.[15]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction of boeravinones and related compounds from Boerhaavia diffusa. This data can serve as a starting point for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Boeravinones

Extraction MethodSolventTimeTemperatureYield of Boeravinone BReference
Microwave-Assisted (MAE)Methanol5 min70°C0.15% (w/w)[5]
SoxhletMethanol6 hBoiling PointNot specified[15][18]
MacerationMethanol24-72 hRoom TempNot specified[17][19]

Table 2: Optimization of Parameters for Boeravinone B Extraction using Box-Behnken Design

ParameterOptimal Value
Extraction Time60 min
Temperature60°C
Solvent Ratio (Methanol:Water)40% (v/v)
Source: Adapted from a study on optimizing Boeravinone B extraction.[2]

Table 3: Effect of Solvent on Total Phenolic and Flavonoid Content

SolventTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QCE/g)
Methanol239.8 ± 0.25131.1 ± 4.20
60% Aqueous MethanolHigh Yield-
Acetone--
Ethyl AcetateHigh-
Source: Data from a study on various extracts of B. diffusa root.[3]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a recommended starting point based on optimized methods for similar flavonoids.

  • Preparation: Weigh 10 g of dried, powdered Boerhaavia diffusa root and place it into a 250 mL beaker.

  • Solvent Addition: Add 150 mL of 80% methanol in water (v/v) to the beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Set the following parameters:

    • Frequency: 37 kHz

    • Power: 550 W

    • Temperature: 45°C

    • Time: 30 minutes

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until the solvent is completely removed.

  • Storage: Store the dried crude extract at 4°C in a desiccator for further analysis.

Protocol 2: Sequential Maceration for Cleaner Crude Extract

This protocol helps to remove non-polar impurities before extracting the target compound.

  • Defatting Step:

    • Soak 50 g of powdered plant material in 500 mL of n-hexane for 24 hours with continuous stirring.

    • Filter the mixture and discard the hexane fraction (which contains lipids and other non-polar compounds).

    • Air-dry the plant material to remove residual hexane.

  • This compound Extraction:

    • Soak the defatted plant material in 500 mL of absolute methanol for 48 hours at room temperature with continuous stirring.

    • Filter the mixture. Collect the methanol filtrate.

    • Repeat the extraction on the plant residue with fresh methanol for another 24 hours to ensure complete extraction.

  • Concentration:

    • Combine the methanol filtrates.

    • Concentrate the combined extract using a rotary evaporator at 40°C under reduced pressure.

  • Storage: Store the dried extract at 4°C.

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound extraction and its biological context.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_separation Phase 3: Separation & Concentration cluster_analysis Phase 4: Analysis & Purification start Start: Dried Plant Material (Boerhaavia diffusa roots) grind Grinding/Powdering start->grind weigh Weighing grind->weigh solvent Add Solvent (e.g., 80% Methanol) weigh->solvent uae Ultrasound-Assisted Extraction (e.g., 45°C, 30 min) solvent->uae filter Filtration uae->filter evap Rotary Evaporation (under vacuum) filter->evap dry Crude Extract evap->dry hplc Quantification (HPLC/UPLC) dry->hplc purify Purification (Column Chromatography) dry->purify final Pure this compound purify->final

Caption: Experimental workflow for this compound extraction.

G start Problem: Low this compound Yield q1 Is your solvent appropriate? (e.g., Methanol, Ethanol) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are extraction parameters (Time, Temp) optimized? a1_yes->q2 sol1 Action: Use Methanol, Ethanol, or a hydro-alcoholic mixture. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the extraction method efficient? a2_yes->q3 sol2 Action: Increase time (e.g., 30-60 min for UAE) and temperature (e.g., 45-60°C). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node If yield is still low, consider plant material quality or perform sequential extraction. a3_yes->end_node sol3 Action: Switch from maceration to Ultrasound (UAE) or Microwave (MAE). a3_no->sol3

Caption: Troubleshooting decision tree for low extraction yield.

G cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response ROS Oxidative Stress (e.g., H₂O₂) ERK ERK Phosphorylation ROS->ERK NFkB NF-κB Activation ROS->NFkB Boeravinone This compound / G Boeravinone->ERK Inhibits Boeravinone->NFkB Inhibits DNA_damage DNA Damage ERK->DNA_damage Inflammation Inflammation NFkB->Inflammation

Caption: Postulated signaling pathway for Boeravinone's antioxidant activity.

References

Boeravinone O stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Boeravinone O. Given the limited direct research on this compound stability, this guide leverages data from studies on structurally similar rotenoids, particularly Rotenone, to infer potential stability issues and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on studies of related rotenoids, this compound is likely susceptible to degradation from exposure to light (photodegradation), heat (thermal degradation), and certain pH conditions (hydrolysis).[1][2] Oxidative stress may also contribute to its degradation.

Q2: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?

A decrease in this compound concentration can be attributed to several factors:

  • Improper Storage: this compound should be stored at 2-8°C for long-term stability.[3] If stored in solution, it is recommended to keep it at -20°C for up to two weeks.[3]

  • Exposure to Light: If your solution is not protected from light, photodegradation can occur. Rotenoids are known to be unstable under light.[1][4]

  • Elevated Temperatures: Exposure to temperatures above 40°C can lead to thermal degradation.[2][5]

  • pH of the Solvent: The pH of your solution can influence the rate of hydrolysis. Extreme acidic or basic conditions may accelerate degradation.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound have not been extensively documented, based on the degradation of Rotenone, potential degradation products could include hydroxylated derivatives (such as a this compound equivalent of rotenolone) and products resulting from the cleavage of the rotenoid core structure.[1][3][6]

Q4: How can I monitor the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is essential for monitoring the stability of this compound.[7][8] Such a method should be able to separate the intact this compound from its potential degradation products.

Q5: Are there any known signaling pathways affected by this compound that might relate to its stability?

Currently, there is no direct evidence linking the signaling pathways affected by this compound to its chemical stability. However, some boeravinones have been shown to modulate signaling pathways like NF-κB and MAPK.[6] It is important to distinguish between the compound's chemical stability and its biological activity.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Problem: You observe additional, unexpected peaks in your HPLC/UPLC analysis of a this compound sample.

Possible Cause & Solution:

Possible CauseTroubleshooting Steps
Degradation of this compound 1. Review the storage conditions of your sample. Ensure it has been protected from light and stored at the recommended temperature. 2. Consider the age of the sample and the solvent used. 3. To confirm degradation, perform a forced degradation study (see Experimental Protocols) to see if the unexpected peaks correspond to known degradation products.
Contamination 1. Analyze a blank (solvent only) to rule out solvent contamination. 2. Ensure all glassware and equipment are thoroughly cleaned. 3. If possible, analyze a fresh, unopened vial of this compound as a reference.
Issue 2: Inconsistent Results in Biological Assays

Problem: You are observing variable or lower-than-expected activity of this compound in your biological experiments.

Possible Cause & Solution:

Possible CauseTroubleshooting Steps
Degradation in Assay Media 1. Assess the stability of this compound in your specific cell culture or assay buffer under the experimental conditions (e.g., temperature, light exposure). 2. Prepare fresh solutions of this compound immediately before each experiment. 3. Use a validated HPLC/UPLC method to quantify the concentration of this compound in the assay media over the time course of the experiment.
Solubility Issues 1. This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3][4] Ensure you are using an appropriate solvent and that the compound is fully dissolved. 2. Be mindful of the final concentration of the solvent in your assay, as high concentrations of organic solvents can be toxic to cells.

Summary of Quantitative Data on Rotenoid Degradation

The following table summarizes degradation data for Rotenone, which can serve as an estimate for the stability of this compound under similar conditions.

Stress ConditionCompoundHalf-life (t½)Key Degradation ProductsReference
Photodegradation (Sunlight) Rotenone5 to 7 hoursRotenolone (12aβ-hydroxyrotenone)[1][3]
Thermal Degradation (>40°C) RotenoneRapid reduction in content within 15 minutesRotenolone, (-)-tubaic acid, and others[2][6]
Hydrolysis (Water, pH dependent) Rotenone0.5 days at 24°C to 3.5 days at 0°CNot specified[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) or sunlight for 48 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • If using UPLC-MS, determine the mass of the degradation products to aid in their structural elucidation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is a starting point for developing a stability-indicating HPLC method for this compound, adapted from methods used for other boeravinones.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detector set at a wavelength determined by the UV spectrum of this compound (e.g., 276 nm as used for Boeravinone B and E).[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (UV/Sunlight) stock->photo Expose to Stress sampling Time-point Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC/UPLC-MS Analysis sampling->hplc evaluation Identify & Quantify Degradants hplc->evaluation

Caption: Forced Degradation Experimental Workflow.

troubleshooting_logic cluster_investigation Initial Checks cluster_solution Corrective Actions start Inconsistent Experimental Results check_stability Assess this compound Stability in Assay Media start->check_stability check_solubility Verify Solubility and Solvent Effects start->check_solubility fresh_solution Prepare Fresh Solutions check_stability->fresh_solution quantify Quantify Concentration by HPLC check_stability->quantify optimize_solvent Optimize Solvent System check_solubility->optimize_solvent

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Boeravinone O Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Boeravinone O. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of the this compound core is consistently low. What are the potential causes and solutions?

A1: Low overall yields in multi-step syntheses of complex molecules like this compound are a common challenge. Several factors could be contributing to this issue:

  • Suboptimal Reaction Conditions: Each step in the synthesis needs to be optimized for temperature, reaction time, solvent, and catalyst loading. Even small deviations can significantly impact yield.

  • Starting Material Purity: Impurities in your starting materials can interfere with the reactions, leading to side products and lower yields. Ensure the purity of all reactants before use.

  • Intermediate Instability: Some intermediates in the synthetic pathway may be unstable and prone to decomposition. It is crucial to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) and use them promptly in the next step.

  • Purification Losses: Significant amounts of product can be lost during purification steps like column chromatography. Optimizing the purification method, such as using an appropriate stationary and mobile phase, can minimize these losses.

Q2: I am observing the formation of significant side products during the construction of the chromeno[3,4-b]chromene core. How can I minimize these?

A2: The formation of the tetracyclic core of this compound is a critical and often challenging step. Side product formation can arise from:

  • Competing Reaction Pathways: The reactants may have multiple reactive sites, leading to the formation of constitutional isomers. To address this, consider using protecting groups to block unwanted reactive sites.

  • Rearrangement Reactions: Under certain conditions, intermediates can undergo rearrangements to form more stable products. Carefully controlling the reaction temperature and using milder reagents can often prevent these rearrangements.

  • Oxidation of Phenolic Groups: The hydroxyl groups on the aromatic rings are susceptible to oxidation, especially if the reaction is exposed to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Q3: I am struggling with the stereoselective formation of the cis-fused ring junction characteristic of rotenoids. What strategies can I employ?

A3: Achieving the correct stereochemistry at the B/C ring junction is a hallmark challenge in rotenoid synthesis. Consider the following approaches:

  • Substrate-Controlled Diastereoselection: The existing stereocenters in your advanced intermediates can influence the stereochemical outcome of subsequent reactions. Careful planning of the synthetic route is essential to leverage this effect.

  • Reagent-Controlled Stereoselection: Employing chiral reagents or catalysts can induce the desired stereochemistry. For example, asymmetric hydrogenation or cyclization reactions using chiral catalysts are powerful tools for controlling stereoselectivity.

  • Conformational Control: The conformation of the transition state can dictate the stereochemical outcome. The choice of solvent and reaction temperature can influence the favored transition state geometry.

Q4: The purification of my final this compound product is proving difficult. What are some effective purification strategies?

A4: The final purification of a complex natural product can be challenging due to the presence of closely related impurities. Here are some strategies:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating complex mixtures and can often provide the desired product with high purity.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material. Experiment with a range of solvents and solvent mixtures.

  • Sequential Chromatographic Techniques: Using a combination of different chromatographic methods can be effective. For example, an initial purification by flash column chromatography on silica gel could be followed by a final polishing step using reversed-phase HPLC.

Troubleshooting Guides

Problem 1: Low Yield in a Key Cross-Coupling Step

You are attempting a Suzuki or similar cross-coupling reaction to form a key C-C bond in an intermediate and are experiencing low yields.

Potential Cause Troubleshooting Step Expected Outcome
Inactive CatalystUse a freshly opened bottle of the palladium catalyst or a pre-catalyst that is activated in situ.An increase in product formation should be observed if the catalyst was the issue.
Inappropriate LigandScreen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.Different ligands can have a significant impact on catalytic activity and selectivity.
Poor Solvent ChoiceTest a range of solvents or solvent mixtures (e.g., toluene, dioxane, DMF, with or without water).The solubility of reactants and the stability of the catalytic species are highly solvent-dependent.
Suboptimal TemperatureRun the reaction at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).The rate of the desired reaction versus side reactions is temperature-dependent.
Base IncompatibilityTry different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N).The choice of base can affect the transmetalation step and catalyst stability.

Hypothetical Data for Troubleshooting a Suzuki Coupling Reaction

Entry Palladium Catalyst Ligand Solvent Temperature (°C) Yield (%)
1Pd(PPh₃)₄-Toluene10025
2Pd₂(dba)₃SPhosToluene10065
3Pd₂(dba)₃XPhosToluene10072
4Pd₂(dba)₃XPhosDioxane/H₂O10085
5Pd₂(dba)₃XPhosDioxane/H₂O8082
Problem 2: Incomplete Deprotection of Phenolic Groups

You are at the final step of the synthesis, which involves the removal of protecting groups (e.g., methyl or benzyl ethers) from the phenolic hydroxyls, but the reaction is incomplete or leads to decomposition.

Potential Cause Troubleshooting Step Expected Outcome
Insufficiently Reactive ReagentFor methyl ethers, switch from BBr₃ to a stronger Lewis acid like BCl₃ or use a different method such as EtSNa in DMF. For benzyl ethers, ensure the hydrogenation catalyst (e.g., Pd/C) is active.Complete deprotection should be achieved with a more suitable reagent.
Steric HindranceIncrease the reaction time and/or temperature. If using a bulky reagent, switch to a smaller one.Overcoming steric hindrance may require more forcing conditions.
Product DecompositionUse milder deprotection conditions. For example, for benzyl groups, use a transfer hydrogenation source like ammonium formate instead of H₂ gas. For acid-sensitive substrates, avoid strongly acidic conditions.Minimizing product degradation and improving the isolated yield.
Scavenger NeededIf reactive intermediates are formed during deprotection (e.g., carbocations from benzyl deprotection), add a scavenger like anisole or triethylsilane.Trapping reactive intermediates can prevent side reactions with the desired product.

Experimental Protocols

Note: As a specific, published total synthesis of this compound is not available, the following is a representative protocol for a key synthetic transformation that could be employed in its synthesis—a multicomponent reaction to form a chromene derivative. This is for illustrative purposes only.

Representative Protocol: One-Pot Synthesis of a Dihydropyrano[c]chromene Derivative

This reaction constructs a core structure that shares features with the heterocyclic system of this compound.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxycoumarin (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by a catalytic amount of a base such as piperidine or a Lewis acid like InCl₃ (0.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid product by filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure dihydropyrano[c]chromene derivative.

Visualizations

Logical Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low Yield in Key Synthetic Step check_purity Verify Purity of Starting Materials and Reagents start->check_purity repurify Repurify Starting Materials check_purity->repurify Impure optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions Pure repurify->optimize_conditions vary_catalyst Screen Different Catalysts/Ligands optimize_conditions->vary_catalyst Yes analyze_byproducts Identify Byproducts (LC-MS, NMR) optimize_conditions->analyze_byproducts No Improvement vary_solvent Test Various Solvents vary_catalyst->vary_solvent vary_temp Adjust Reaction Temperature vary_solvent->vary_temp vary_time Modify Reaction Time vary_temp->vary_time vary_time->analyze_byproducts end_success Improved Yield vary_time->end_success Yield Improved mechanistic_insight Gain Mechanistic Insight into Side Reactions analyze_byproducts->mechanistic_insight Byproducts Identified analyze_byproducts->end_success No Major Byproducts, Yield Improved modify_route Modify Synthetic Route or Protecting Group Strategy mechanistic_insight->modify_route modify_route->start

Caption: A logical workflow for troubleshooting low yields in a key synthetic step.

Boeravinone O Solubility Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Boeravinone O in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a rotenoid, a class of naturally occurring compounds often found in plants like Boerhaavia diffusa.[1][2][3] Like many hydrophobic natural products, this compound has limited solubility in aqueous solutions, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended solvents for preparing a this compound stock solution?

A2: this compound is soluble in several organic solvents.[1][2] For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity for hydrophobic compounds and miscibility with aqueous culture media.[1][2][4] Other potential solvents include acetone, chloroform, dichloromethane, and ethyl acetate, although their use in cell-based assays is limited due to higher toxicity.[1][2]

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%. However, primary cells and some sensitive cell lines may show toxic effects at concentrations below 0.1%.[5] It is crucial to perform a vehicle control experiment to determine the maximum DMSO tolerance for your specific cell line and assay duration.[6]

Q4: Can I use anything other than DMSO to improve this compound solubility?

A4: Yes, complexation with cyclodextrins is a common technique to enhance the aqueous solubility of poorly soluble compounds.[7][8][9] Hydroxypropyl-β-cyclodextrin (HPβCD) is a frequently used derivative that can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability in aqueous solutions.[7][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous media. The aqueous solubility limit of this compound has been exceeded.- Decrease the final concentration of this compound in the assay. - Increase the final DMSO concentration, ensuring it remains within the tolerated limit for your cells (see Table 2). - Prepare the final dilution by adding the stock solution to the media dropwise while vortexing to facilitate mixing. - Consider using a solubility enhancer like cyclodextrin (see Protocol 2).
Inconsistent or non-reproducible assay results. Inaccurate concentration due to precipitation or compound loss.- Visually inspect all solutions for precipitation before use. - Prepare fresh dilutions for each experiment. - After preparing the stock solution, centrifuge at high speed to pellet any undissolved compound and use the supernatant. - Re-evaluate the solubility of your specific batch of this compound.
Vehicle control (DMSO) shows significant cytotoxicity. The final DMSO concentration is too high for the cell line or the assay duration is too long.- Perform a dose-response curve for DMSO alone to determine the No-Observed-Adverse-Effect Level (NOAEL). - Reduce the final DMSO concentration to ≤0.1% if possible.[6] - Reduce the incubation time of the experiment if the protocol allows.
Difficulty dissolving the this compound powder in DMSO. The compound may require energy to dissolve, or the solvent may be saturated.- Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[5] - Increase the volume of DMSO to prepare a lower concentration stock solution.

Quantitative Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compound C17H12O7328.3Rotenoid, reported as a powder.[1][11]
Boeravinone B C17H12O6312.27Known to inhibit NF-κB, MAPK, and PI3K/Akt signaling.[12][13]
Boeravinone C C18H16O7344.3Structurally related rotenoid.[14]
Boeravinone G Not specifiedNot specifiedPotent antioxidant, affects MAP kinase and NF-kB pathways.[15][16][17]

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO ConcentrationGeneral Cellular ToleranceRecommendation
≤ 0.1% Considered safe for most cell lines, including sensitive and primary cells.[6]Recommended for most applications.
0.1% - 0.5% Tolerated by many robust cell lines for standard assay durations.[5][18]Test for cytotoxicity before proceeding.
> 0.5% - 1.0% May induce stress or cytotoxic effects in many cell lines.[5]Use with caution; a vehicle control is mandatory.
> 1.0% High risk of cytotoxicity and artifacts (e.g., membrane dissolution).[5]Generally not recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C in a water bath or sonicate for 5-10 minutes to ensure complete dissolution.[5]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to two weeks or as recommended by the supplier.[2] Allow an aliquot to equilibrate to room temperature for at least one hour before use.[2]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HPβCD)

This protocol is a general method for creating a drug-cyclodextrin complex to improve aqueous solubility.

  • Prepare HPβCD Solution: Prepare a concentrated solution of HPβCD (e.g., 40% w/v) in your desired aqueous buffer or cell culture medium.

  • Add this compound: Add the this compound powder directly to the HPβCD solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any uncomplexed, undissolved compound.

  • Quantification and Sterilization: Carefully collect the supernatant. The concentration of the solubilized this compound in the supernatant should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy). Sterilize the final solution using a 0.22 µm syringe filter.

Visualizations

Workflow for Troubleshooting this compound Solubility

G start Start: this compound Solubility Issue prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock serial_dil Dilute Stock into Assay Medium prep_stock->serial_dil precip Precipitation in Aqueous Medium? dmso_check Is final [DMSO] < 0.5% and tolerated? precip->dmso_check No use_cd Use Alternative Method: Cyclodextrin Complexation precip->use_cd Yes serial_dil->precip success Proceed with In Vitro Assay dmso_check->success Yes fail_dmso DMSO concentration is too high dmso_check->fail_dmso No end End success->end reduce_dmso Lower Stock Concentration and Re-dilute fail_dmso->reduce_dmso reduce_dmso->serial_dil use_cd->success

Caption: Troubleshooting workflow for this compound solubility.

Potential Signaling Pathways Modulated by Boeravinones

While the specific pathway for this compound is not defined, related compounds like Boeravinone B and G are known to modulate stress and inflammatory pathways.[12][15][16] This diagram illustrates a generalized pathway that may be affected.

G boeravinone This compound (Hypothesized) mapk MAPK Pathway (ERK, p38, JNK) boeravinone->mapk Inhibition pi3k PI3K/Akt Pathway boeravinone->pi3k Inhibition nfkb NF-κB Pathway boeravinone->nfkb Inhibition ros Oxidative Stress (e.g., H2O2) ros->mapk ros->pi3k ros->nfkb response Cellular Responses (Inflammation, Proliferation, Apoptosis) mapk->response pi3k->response nfkb->response

Caption: Potential signaling pathways modulated by Boeravinones.

References

Boeravinone O dosage and concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Boeravinones in cell culture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Disclaimer: As of our latest update, specific dosage and concentration data for Boeravinone O in mammalian cell culture are not available in the peer-reviewed literature. The information provided below is based on studies conducted with other members of the Boeravinone family, primarily Boeravinone B and Boeravinone G . This information is intended to serve as a reference and a starting point for your own experimental design. We strongly recommend performing a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Boeravinones in cell culture?

A1: Based on available literature for Boeravinone B and G, the effective concentrations can vary significantly depending on the cell type and the biological endpoint being measured. For initial experiments, we recommend a broad range of concentrations.

  • For antioxidant and genoprotective studies, as seen with Boeravinone G , concentrations in the low nanomolar range (0.1-1 ng/mL) have been shown to be effective without causing cytotoxicity in Caco-2 cells.[1]

  • For anticancer studies with Boeravinone B , concentrations in the low micromolar range (0.3-10 µM) have been used, with IC50 values varying between different colon cancer cell lines.[2]

We advise performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q2: What solvent should I use to dissolve Boeravinones?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving Boeravinones for in vitro studies.[3] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% (v/v). Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.

Q3: How long should I incubate my cells with Boeravinones?

A3: Incubation times can vary depending on the experimental goal.

  • For assessing antioxidant effects of Boeravinone G, a 24-hour pre-treatment has been used before inducing oxidative stress.[1]

  • For evaluating the anticancer effects of Boeravinone B, treatment times have ranged from a few hours (to observe effects on signaling pathways) to 24-48 hours (for cell viability and apoptosis assays).[2]

It is recommended to perform a time-course experiment to determine the optimal incubation period for your desired outcome.

Q4: Are Boeravinones cytotoxic?

A4: The cytotoxicity of Boeravinones appears to be dependent on the specific compound and its concentration.

  • Boeravinone G was found to be non-cytotoxic and non-genotoxic to Caco-2 cells at concentrations up to 1 ng/mL.[1]

  • Boeravinone B demonstrated dose-dependent cytotoxicity in human colon cancer cell lines.[2]

It is essential to determine the cytotoxic profile of the specific Boeravinone you are using in your cell line of interest using assays such as MTT, XTT, or LDH release.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of Boeravinone treatment. 1. Concentration is too low.2. Incubation time is too short.3. Compound instability.4. Cell line is not sensitive.1. Perform a dose-response experiment with a wider range of concentrations.2. Conduct a time-course experiment to determine the optimal incubation period.3. Prepare fresh stock solutions and protect from light.4. Consider using a different cell line or a positive control to ensure assay validity.
High cell death in vehicle control wells. 1. DMSO concentration is too high.2. Contamination of cell culture.1. Ensure the final DMSO concentration is at a non-toxic level (typically <0.1%).2. Check for microbial contamination and use aseptic techniques.
Inconsistent results between experiments. 1. Variability in cell passage number.2. Inconsistent cell seeding density.3. Instability of Boeravinone stock solution.1. Use cells within a consistent and low passage number range.2. Ensure uniform cell seeding across all wells and plates.3. Prepare fresh stock solutions for each experiment or aliquot and store properly.
Compound precipitation in culture medium. 1. Poor solubility of the compound at the tested concentration.2. Interaction with media components.1. Lower the final concentration of the Boeravinone.2. Test different cell culture media or serum concentrations.

Quantitative Data Summary

Table 1: Effective Concentrations of Boeravinone G in Caco-2 Cells

AssayConcentration RangeEffectReference
Antioxidant/Genoprotective0.1 - 1 ng/mLSignificant antioxidant and genoprotective effects.[1]
Cytotoxicity (MTT & LDH)0.1 - 1 ng/mLNo significant cytotoxicity observed.[1]

Table 2: IC50 Values of Boeravinone B in Human Colon Cancer Cell Lines

Cell LineIC50 (µM)Reference
HT-293.7 ± 0.14[2]
HCT-1165.7 ± 0.24[2]
SW-6208.4 ± 0.37[2]

Experimental Protocols

1. Cell Viability (MTT) Assay for Boeravinone B [2]

  • Cell Seeding: Seed human colon cancer cells (e.g., HT-29, HCT-116, SW-620) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Boeravinone B (e.g., 0.3 - 10 µM) and a vehicle control (DMSO, <0.1%) for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Antioxidant Activity (ROS Formation) Assay for Boeravinone G [1]

  • Cell Seeding: Seed Caco-2 cells in a suitable plate and allow them to differentiate.

  • Pre-treatment: Pre-treat the differentiated cells with Boeravinone G (0.1 - 1 ng/mL) for 24 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂/Fe²⁺).

  • ROS Detection: Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Compare the ROS levels in Boeravinone G-treated cells to the control group.

Signaling Pathway Diagrams

Boeravinone_B_Signaling BoeravinoneB Boeravinone B EGFR_ErbB2 EGFR / ErbB2 BoeravinoneB->EGFR_ErbB2 inhibits Internalization Internalization & Degradation BoeravinoneB->Internalization induces EGFR_ErbB2->Internalization PI3K PI3K EGFR_ErbB2->PI3K MAPK MAPK EGFR_ErbB2->MAPK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis | Erk1_2 Erk1/2 MAPK->Erk1_2 Erk1_2->Apoptosis |

Caption: Boeravinone B inhibits EGFR/ErbB2 signaling, leading to apoptosis.

Boeravinone_G_Signaling BoeravinoneG Boeravinone G MAPK MAPK (pERK1) BoeravinoneG->MAPK inhibits NFkB NF-kB BoeravinoneG->NFkB inhibits ROS Reactive Oxygen Species (ROS) ROS->MAPK ROS->NFkB Antioxidant_Response Antioxidant & Genoprotective Effects MAPK->Antioxidant_Response NFkB->Antioxidant_Response

Caption: Boeravinone G exerts antioxidant effects by inhibiting ROS-induced MAPK and NF-kB pathways.

References

Technical Support Center: Overcoming Boeravinone O Low Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Boeravinone O. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its low oral bioavailability.

Disclaimer: Direct experimental data on the bioavailability of this compound is limited in publicly available literature. The guidance provided herein is based on established principles and successful strategies employed for other poorly water-soluble flavonoids, including other members of the Boeravinone family.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, a flavonoid compound, exhibits poor solubility in aqueous solutions. This is a primary factor contributing to its expected low oral bioavailability. For a compound to be absorbed effectively in the gastrointestinal tract, it must first dissolve in the intestinal fluids. Poor solubility leads to a low dissolution rate, which in turn limits the amount of the compound available for absorption across the intestinal wall.

Q2: What are the main formulation strategies to improve the bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly increase its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing solubilization and absorption.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate. Common nanoparticle approaches include:

    • Polymeric Nanoparticles: Encapsulating this compound within a biodegradable polymer matrix.

    • Solid Lipid Nanoparticles (SLNs): Using solid lipids as the core matrix to encapsulate the compound.

Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiment?

A3: The choice of strategy depends on several factors including the specific physicochemical properties of this compound, the desired release profile, and the experimental context. A suggested workflow for selecting an appropriate strategy is outlined below.

G start Start: this compound with Low Aqueous Solubility solubility_screening Solubility Screening in Various Excipients start->solubility_screening lipid_based High Solubility in Lipids? solubility_screening->lipid_based sedds Consider SEDDS or other Lipid-Based Systems lipid_based->sedds Yes polymer_solubility Good Solubility in Organic Solvents? lipid_based->polymer_solubility No characterization Formulation Characterization (Size, PDI, Encapsulation Efficiency) sedds->characterization solid_dispersion Consider Amorphous Solid Dispersion polymer_solubility->solid_dispersion Yes nanoparticles Consider Nanoparticle Formulations (SLNs, Polymeric NPs) polymer_solubility->nanoparticles No solid_dispersion->characterization nanoparticles->characterization dissolution In Vitro Dissolution Studies characterization->dissolution permeability In Vitro Permeability Assay (e.g., Caco-2) dissolution->permeability animal_studies In Vivo Animal Studies (Pharmacokinetics) permeability->animal_studies end Optimized Formulation animal_studies->end

Figure 1: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low encapsulation efficiency of this compound in nanoparticles. Poor affinity of the compound for the polymer/lipid matrix.Screen different polymers or lipids. Optimize the drug-to-carrier ratio. Modify the formulation process (e.g., change the solvent, sonication time).
Instability of the amorphous solid dispersion (recrystallization). Incompatible polymer. High drug loading. Inappropriate storage conditions.Select a polymer with strong interactions with this compound (e.g., hydrogen bonding). Reduce the drug loading. Store the formulation in a cool, dry place.
Phase separation or precipitation in SEDDS upon dilution. Incorrect ratio of oil, surfactant, and co-surfactant.Perform a thorough phase diagram study to identify the optimal self-emulsifying region. Screen different surfactants and co-surfactants.
Inconsistent results in in vitro dissolution studies. Agglomeration of nanoparticles. Incomplete dispersion of the formulation.Ensure proper dispersion of the formulation in the dissolution medium. Use appropriate agitation. Check for any visible precipitation.
Poor correlation between in vitro dissolution and in vivo bioavailability. Permeability-limited absorption. First-pass metabolism.Investigate the permeability of this compound using a Caco-2 cell model. Consider the use of permeation enhancers or inhibitors of metabolic enzymes if necessary.

Quantitative Data on Bioavailability Enhancement of Flavonoids

The following tables summarize representative data on the improvement of pharmacokinetic parameters for flavonoids using different formulation strategies. While this data is not for this compound, it provides an indication of the potential for enhancement.

Table 1: Pharmacokinetic Parameters of Quercetin and its Solid Lipid Nanoparticle (SLN) Formulation in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
Quercetin Suspension3.2 ± 0.52.015.4 ± 2.8100
Quercetin-SLN10.8 ± 1.24.088.2 ± 9.5572.7

Table 2: Pharmacokinetic Parameters of Curcumin and its Polymeric Nanoparticle Formulation in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-∞) (ng·h/mL)Relative Bioavailability (%)
Curcumin Suspension25.6 ± 4.11.098.7 ± 15.2100
Curcumin Nanoparticles158.3 ± 22.52.01542.6 ± 210.81563

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation Method

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Weigh this compound and PVP K-30 in a 1:4 ratio (w/w).

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask by vortexing or brief sonication.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be collected and stored in a desiccator.

Characterization: The solid dispersion should be characterized by Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of this compound.

G start Weigh this compound and PVP K-30 (1:4) dissolve Dissolve in Methanol start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying (24h, 40°C) evaporate->dry collect Collect Solid Dispersion dry->collect characterize Characterize (DSC, PXRD) collect->characterize

Figure 2: Workflow for preparing an amorphous solid dispersion.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To evaluate the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells

  • 12-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution/formulation

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for analysis

Methodology:

  • Seed Caco-2 cells on the Transwell® inserts at a density of 6 x 104 cells/cm2.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound solution or formulation to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the apical side.

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Signaling Pathways in Flavonoid Absorption

The absorption of flavonoids in the intestine is a complex process involving passive diffusion and carrier-mediated transport. Efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can limit the net absorption of flavonoids by pumping them back into the intestinal lumen. Formulation strategies that can inhibit these efflux transporters may further enhance bioavailability.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Boeravinone_O This compound Passive_Diffusion Passive Diffusion Boeravinone_O->Passive_Diffusion Formulated_BO Formulated this compound (e.g., Nanoparticles) Formulated_BO->Passive_Diffusion Enhanced Solubility Uptake_Transporter Uptake Transporters (e.g., OATPs) Formulated_BO->Uptake_Transporter Metabolism Phase II Metabolism (UGTs, SULTs) Passive_Diffusion->Metabolism Uptake_Transporter->Metabolism Efflux_Transporter Efflux Transporters (P-gp, BCRP) Efflux_Transporter->Boeravinone_O Efflux Metabolism->Efflux_Transporter Metabolites This compound Metabolites Metabolism->Metabolites Absorbed_BO Absorbed this compound Metabolites->Absorbed_BO

Figure 3: Potential pathways of this compound absorption and the impact of formulation.

Technical Support Center: Boeravinone O HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Boeravinone O.

Troubleshooting Guides & FAQs

This section is designed to help you diagnose and resolve common problems leading to peak tailing in your this compound HPLC analysis.

Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, a rotenoid with phenolic hydroxyl groups, typically stems from unwanted secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or issues with the HPLC system. The most common culprits include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound, leading to secondary retention mechanisms and peak tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic hydroxyl groups, the analyte can exist in both ionized and non-ionized forms, resulting in broadened and tailing peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak asymmetry.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause peak tailing.

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.

Q2: My this compound peak is tailing. Where should I start troubleshooting?

Begin by examining the mobile phase pH. For a phenolic compound like this compound, it is crucial to suppress the ionization of the phenolic hydroxyl groups. An acidic mobile phase also helps to protonate residual silanol groups on the column packing, minimizing their interaction with the analyte.

Recommended Action: Ensure your mobile phase is buffered to a pH between 2.5 and 4.0. This will maintain this compound in its neutral, protonated form and reduce interactions with the stationary phase. The use of additives like formic acid or orthophosphoric acid in the mobile phase is common for the analysis of similar compounds like Boeravinone B and E.[1][2]

Q3: I've adjusted the mobile phase pH, but the peak tailing persists. What is the next step?

If adjusting the mobile phase pH does not resolve the issue, consider the following troubleshooting steps in a logical sequence:

  • Reduce Sample Concentration: To rule out column overload, dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.

  • Use an End-Capped Column: If you are not already, switch to a high-quality, end-capped C18 column. End-capping chemically blocks many of the free silanol groups, significantly reducing the potential for secondary interactions.

  • Check for Column Contamination: If the peak tailing has worsened over time, your column may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained impurities. If this is not effective, consider replacing the guard column or the analytical column.

  • Inspect Your HPLC System for Dead Volume: Examine all tubing and connections between the injector, column, and detector. Ensure that all fittings are secure and that the tubing length is minimized to reduce extra-column volume.

Q4: Can the choice of organic solvent in the mobile phase affect peak tailing?

Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. While both can be used for Boeravinone analysis, they have different properties. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. If you are using methanol and experiencing peak tailing, consider switching to acetonitrile or using a mixture of both.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of boeravinones, which can be adapted for this compound method development and troubleshooting.

ParameterRecommendationRationale
Column C18, end-capped, 2.1-4.6 mm I.D., 1.7-5 µm particle sizeProvides good retention and selectivity for rotenoids. End-capping minimizes silanol interactions.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or Orthophosphoric AcidAcidified mobile phase suppresses ionization of phenolic groups and silanols, improving peak shape.
pH 2.5 - 4.0Ensures this compound is in a single protonation state.
Flow Rate 0.4 - 1.5 mL/minDependent on column dimensions and particle size.
Detection Wavelength ~270 - 276 nmCommon detection wavelength for boeravinones.[1]
Sample Solvent Mobile phase or a weak solvent (e.g., Methanol)Dissolving the sample in the mobile phase is ideal to prevent peak distortion.

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of this compound, based on established methods for similar compounds.

1. Sample Preparation

  • Source: this compound is found in the roots of Mirabilis jalapa.

  • Extraction:

    • Dry and powder the plant material.

    • Extract the powder with methanol or a hydroalcoholic solution.

    • Concentrate the extract under reduced pressure.

    • Dissolve the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase) to a known concentration.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC Method

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 273 nm.

Visualizations

Troubleshooting Workflow for HPLC Peak Tailing

G cluster_solutions Corrective Actions start Peak Tailing Observed check_ph Is Mobile Phase pH Acidic (2.5-4.0)? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_concentration Is Sample Concentration Too High? check_ph->check_concentration Yes adjust_ph->check_concentration dilute_sample Dilute Sample / Reduce Injection Volume check_concentration->dilute_sample Yes check_column Is an End-Capped Column Being Used? check_concentration->check_column No dilute_sample->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped check_contamination Is Column Contaminated? check_column->check_contamination Yes use_endcapped->check_contamination flush_column Flush or Replace Column check_contamination->flush_column Yes check_hardware Check for System Dead Volume check_contamination->check_hardware No flush_column->check_hardware optimize_hardware Optimize Tubing and Connections check_hardware->optimize_hardware Yes further_investigation Further Method Development Needed check_hardware->further_investigation No resolved Peak Shape Improved optimize_hardware->resolved G cluster_column Stationary Phase boeravinone This compound (with phenolic -OH groups) silanol Residual Silanol Groups (Si-OH) boeravinone->silanol Secondary Interaction (H-bonding, dipole-dipole) silica Silica Support (Si-O-Si) silanol->boeravinone Causes Peak Tailing mobile_phase Mobile Phase mobile_phase->boeravinone Low pH Suppresses Phenol Ionization mobile_phase->silanol Low pH Suppresses Silanol Ionization

References

Technical Support Center: Refining Purification Protocols for Boeravinone O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for Boeravinone O. The information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound is a rotenoid, a class of naturally occurring heterocyclic compounds. It can be isolated from the roots of plants such as Mirabilis jalapa (the four o'clock flower) and Boerhaavia diffusa (punarnava).[1][2] The CAS number for this compound is 1449384-21-7.

Q2: What is the general strategy for the purification of this compound?

A2: The general strategy for purifying this compound and other related rotenoids involves a multi-step process. This typically begins with the extraction of the dried plant material (usually the roots) with an organic solvent like methanol or ethanol. The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. Final purification is achieved through various chromatographic techniques, including column chromatography, Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC).

Q3: Are there published protocols for the isolation of this compound?

A3: A study on the chemical constituents of Mirabilis jalapa roots reported the isolation of a compound identified as "boeravinone" from a 75% ethanolic extract using silica gel column chromatography.[3] While the specific boeravinone is not explicitly named as this compound in the abstract, this protocol serves as a primary reference for its isolation from this source. Detailed protocols for the closely related Boeravinone B are more widely available and can provide guidance.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Poor quality of plant material.1. Use methanol or a hydroalcoholic solution (e.g., 70-80% ethanol) for extraction.[3][4] 2. Increase extraction time (e.g., reflux for 2-4 hours) or use methods like sonication to improve efficiency. 3. Ensure the plant material is properly dried, powdered, and free from contaminants.
This compound Not Detected in Crude Extract 1. The compound is present in very low concentrations. 2. Degradation of the compound during extraction or storage.1. Concentrate the extract and use a sensitive analytical technique like HPLC-MS for detection. 2. Boeravinones can be sensitive to light and heat; store extracts in a cool, dark place.
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect solvent system (mobile phase). 3. Column overloading.1. Silica gel is a commonly used stationary phase for the separation of rotenoids.[3] 2. Use a gradient elution with a non-polar to polar solvent system. Common systems for rotenoids include n-hexane-ethyl acetate or chloroform-methanol gradients. 3. Reduce the amount of crude extract loaded onto the column.
Co-elution of Impurities with this compound 1. Similar polarity of this compound and impurities. 2. Insufficient resolution of the chromatographic method.1. Employ multiple chromatographic techniques with different separation principles (e.g., normal-phase followed by reverse-phase chromatography). 2. Optimize the mobile phase for better separation. For HPLC, a gradient elution with acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) on a C18 column is effective for separating boeravinones.[5][6]
Low Recovery from HPLC Purification 1. Adsorption of the compound to the column. 2. Degradation of the compound on the column. 3. Inefficient elution from the column.1. Ensure the mobile phase is compatible with the compound and column. 2. Work at ambient temperature unless otherwise specified. 3. Optimize the gradient slope and final mobile phase composition to ensure complete elution.
Difficulty in Identifying this compound Peak 1. Lack of a reference standard. 2. Complex chromatogram with many overlapping peaks.1. If a commercial standard is unavailable, tentative identification can be made using LC-MS by comparing the mass spectrum with the known molecular weight of this compound. 2. Optimize the HPLC method (e.g., gradient, flow rate, column) to improve peak resolution.

Experimental Protocols

Extraction of this compound from Mirabilis jalapa Roots

This protocol is based on the method described for the isolation of a boeravinone from Mirabilis jalapa.[3]

  • Plant Material Preparation: Air-dry the roots of Mirabilis jalapa in the shade and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered root material in 75% ethanol at room temperature.

    • Alternatively, perform Soxhlet extraction or reflux with 75% ethanol for several hours to enhance extraction efficiency.

  • Concentration:

    • Filter the ethanolic extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Purification by Silica Gel Column Chromatography

This is a generalized protocol for the separation of rotenoids, as the specific solvent system for this compound is not detailed in the available literature.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or linear gradient. A common starting point for rotenoids is a gradient of n-hexane:ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A common mobile phase for TLC analysis of boeravinones is toluene:ethyl acetate:formic acid.[7]

    • Pool the fractions that show a pure spot corresponding to this compound.

HPLC Analysis and Quantification

This protocol is adapted from methods developed for the analysis of other boeravinones and can be optimized for this compound.[5][6]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% orthophosphoric acid or formic acid).

  • Detection: Monitor the eluate at a wavelength of approximately 276 nm.[6]

  • Quantification: Prepare a calibration curve using a purified standard of this compound to quantify the amount in the purified fractions.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound purification, the following table summarizes typical data for the closely related Boeravinone B and E, which can serve as a benchmark.

Parameter Boeravinone B Boeravinone E Reference
HPLC Linearity Range 2.20 - 11.00 µg/mL7.26 - 35.75 µg/mL[6]
HPLC Correlation Coefficient (r²) 0.99910.9989[6]
Percent Recovery 95.22 - 95.83%95.22 - 95.83%[6]

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow plant_material Dried, Powdered Mirabilis jalapa Roots extraction Extraction (75% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Ethanolic Extract column_chromatography Silica Gel Column Chromatography (e.g., n-Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography concentration->crude_extract fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling hplc_purification Final Purification/Analysis (Reverse-Phase HPLC) pooling->hplc_purification pure_boeravinone_o Pure this compound hplc_purification->pure_boeravinone_o

Caption: A generalized workflow for the extraction and purification of this compound.

Potential Signaling Pathways Modulated by Boeravinones

Disclaimer: The following diagram illustrates signaling pathways known to be modulated by Boeravinone B and G. While this compound may have similar effects due to structural similarity, this has not been experimentally confirmed.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus boeravinone This compound (Hypothesized) EGFR EGFR/ErbB2 boeravinone->EGFR Inhibition PI3K PI3K boeravinone->PI3K Inhibition IKK IKK boeravinone->IKK Inhibition EGFR->PI3K Akt Akt PI3K->Akt MAPK MAPK (Erk1/2) Akt->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_complex NF-κB IκB NFkB NF-κB NFkB_complex->NFkB Release gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB->gene_transcription Activates AP1->gene_transcription Activates

Caption: Hypothesized signaling pathways potentially modulated by this compound.

References

minimizing Boeravinone O degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Boeravinone O during storage and experimentation. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on the chemical class of rotenoids and flavonoids to which this compound belongs, the primary factors leading to its degradation are exposure to light, heat, oxygen (oxidation), and incompatible pH conditions (strong acids and bases).[1]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: -20°C for solid powder and -20°C or -80°C for stock solutions in solvents like DMSO.[2] A general guideline for storing similar compounds suggests a shelf life of about 6 months at -20°C and up to 2 years at -80°C for solutions.

  • Light: Protect from light by storing in amber vials or in the dark.[1]

  • Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation. Store in tightly sealed containers.

  • Form: Storing as a desiccated powder is generally more stable than in solution.

Q3: In which solvents is this compound soluble and are there stability concerns with these solvents?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. While these are common solvents for creating stock solutions, the stability of this compound in each has not been extensively reported. It is crucial to prepare fresh solutions for experiments whenever possible and to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and moisture.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity in biological assays. Degradation of this compound in stock solutions or assay media.• Prepare fresh stock solutions of this compound before each experiment.• Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.• Evaluate the stability of this compound in your specific assay buffer and under the assay conditions (temperature, light exposure). Consider performing a time-course experiment to assess stability.• Ensure the solvent used for the stock solution (e.g., DMSO) is of high purity and anhydrous.
Appearance of unknown peaks in HPLC analysis of a stored sample. Chemical degradation of this compound.• The new peaks likely represent degradation products. This indicates that the storage conditions are not optimal.• Review storage temperature, light protection, and container sealing.• Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method.
Discoloration or change in the physical appearance of the solid compound. Instability of the solid form due to exposure to light, heat, or moisture.• Store the solid compound in a desiccator at -20°C, protected from light.• Avoid frequent opening of the container in a humid environment. Allow the container to warm to room temperature before opening to prevent condensation.
Inconsistent results between experimental batches. Inconsistent handling and storage of this compound.• Standardize the protocol for preparing and storing this compound solutions across all experiments.• Always use fresh dilutions from a properly stored stock solution for each experiment.• Verify the concentration of the stock solution periodically using a validated analytical method like HPLC-UV.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and to generate degradation products for analytical method development.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw samples at regular intervals.

  • Thermal Degradation:

    • Place a sample of the solid this compound and a sample of the stock solution in an oven at 60°C for 48 hours.

    • Withdraw samples at regular intervals. For the solid sample, dissolve in methanol before analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid this compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined by running a UV scan). For related boeravinones, detection has been performed at 276 nm.[3]

  • Injection Volume: 10 µL

Method Development and Validation:

  • Analyze the undergraded this compound standard to determine its retention time and peak shape.

  • Inject the samples from the forced degradation study to check for the separation of degradation product peaks from the parent drug peak.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution between all peaks.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Solid (Powder) Solution (in DMSO)
Temperature -20°C-20°C (short-term) or -80°C (long-term)
Light Protect from lightProtect from light (use amber vials)
Moisture Store in a desiccatorUse anhydrous solvent; store in tightly sealed vials
Atmosphere StandardConsider purging with inert gas (e.g., Argon)
Container Tightly sealed vialTightly sealed, single-use aliquot vials

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes (Hypothetical for this compound based on related compounds)

Stress Condition Reagents and Conditions Expected Degradation Potential Degradation Products
Acid Hydrolysis 0.1 N HCl, 60°CModerate to highHydrolyzed derivatives
Alkaline Hydrolysis 0.1 N NaOH, 60°CHighRing-opened or rearranged products
Oxidation 3% H₂O₂, Room TempHighOxidized derivatives (e.g., hydroxylated or epoxide forms)
Thermal 60°C (solid and solution)Low to moderateIsomers or products of minor rearrangements
Photolytic Photostability chamberHighPhotodimers, photoisomers, or oxidative products like rotenolone for related compounds

Visualizations

degradation_pathway cluster_stress Stress Factors Boeravinone_O This compound Degradation_Products Degradation Products Boeravinone_O->Degradation_Products Light Light Light->Boeravinone_O Photodegradation Heat Heat Heat->Boeravinone_O Thermal Degradation Oxygen Oxygen Oxygen->Boeravinone_O Oxidation High/Low pH High/Low pH High/Low pH->Boeravinone_O Hydrolysis

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_storage Sample Storage cluster_experiment Experimental Use Solid_Storage Solid this compound (-20°C, Dark, Desiccated) Prepare_Solution Prepare Fresh Solution Solid_Storage->Prepare_Solution Solution_Storage This compound Solution (-80°C, Dark, Inert Gas) Solution_Storage->Prepare_Solution Biological_Assay Perform Biological Assay Prepare_Solution->Biological_Assay Analytical_Check Analytical QC (HPLC) Prepare_Solution->Analytical_Check Biological_Assay->Analytical_Check Post-assay stability check

Caption: Recommended workflow for handling this compound to minimize degradation.

References

Validation & Comparative

Boeravinone O vs. Boeravinone B: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available research on Boeravinone O and Boeravinone B, two rotenoid compounds isolated from the plant Boerhaavia diffusa. While Boeravinone B has been the subject of numerous studies elucidating its diverse pharmacological effects, there is a notable absence of published data on the biological activities of this compound. This guide, therefore, presents a detailed overview of the known biological activities of Boeravinone B, supported by experimental data and methodologies, while highlighting the current knowledge gap regarding this compound.

I. Overview of Biological Activities

Boeravinone B has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological development. These activities include anti-inflammatory, anticancer, antioxidant, hepatoprotective, and immunomodulatory effects. In contrast, searches of scientific databases and literature have not yielded any studies detailing the biological activities of this compound, precluding a direct comparative analysis.

II. Anti-inflammatory Activity of Boeravinone B

Boeravinone B has been shown to possess significant anti-inflammatory properties. One study demonstrated its efficacy in an in vivo model of inflammation.

Quantitative Data: Anti-inflammatory Activity
CompoundAssayModelDosageInhibition of Edema (%)Reference
Boeravinone BCarrageenan-induced paw edemaRat50 mg/kg56.6%[1]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This assay assesses the anti-inflammatory potential of a compound by inducing localized inflammation in the paw of a rat using carrageenan.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Edema: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.

  • Compound Administration: Boeravinone B (50 mg/kg) is administered orally prior to the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

III. Anticancer Activity of Boeravinone B

Research has indicated that Boeravinone B exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Signaling Pathway: Boeravinone B in Cancer

Boeravinone B has been reported to interfere with key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a simplified representation of a potential mechanism of action.

boeravinone_b_cancer Boeravinone B Boeravinone B EGFR/HER2 EGFR/HER2 Boeravinone B->EGFR/HER2 Inhibition Apoptosis Apoptosis Boeravinone B->Apoptosis Induces PI3K/Akt PI3K/Akt EGFR/HER2->PI3K/Akt MAPK MAPK EGFR/HER2->MAPK Cell Proliferation Cell Proliferation PI3K/Akt->Cell Proliferation Promotes MAPK->Cell Proliferation Promotes

Caption: Boeravinone B's potential anticancer mechanism.

IV. Antioxidant and Hepatoprotective Activities of Boeravinone B

Boeravinone B has also been investigated for its antioxidant and hepatoprotective capabilities.

Quantitative Data: Hepatoprotective Activity
CompoundCell LineToxinConcentrationCell Viability (%)Reference
Boeravinone BHepG2Galactosamine (40 mM)100 µg/mL40.89%[2]
Boeravinone BHepG2Galactosamine (40 mM)200 µg/mL62.21%[2]
Experimental Protocol: Hepatoprotective Activity in HepG2 Cells

This in vitro assay evaluates the ability of a compound to protect liver cells from toxin-induced damage.

  • Cell Culture: Human liver cancer cells (HepG2) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with different concentrations of Boeravinone B for a specified period.

  • Toxin Induction: A hepatotoxin, such as galactosamine, is added to the cell culture to induce cell damage.

  • Cell Viability Assessment: Cell viability is measured using a standard method like the MTT assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The percentage of cell viability in the treated groups is compared to the control group (cells treated with the toxin alone) to determine the protective effect.

V. Immunomodulatory Activity of Boeravinone B

Studies have suggested that Boeravinone B can modulate the activity of the immune system, specifically affecting dendritic cells (DCs).

Quantitative Data: Effect on Dendritic Cell Maturation Markers
CompoundMarkerCell TypeResultReference
Boeravinone BCD80Human imDCs7.27% increase in expression[3]
Boeravinone BCD86Human imDCs6.73% increase in expression[3]
Experimental Protocol: In vitro Dendritic Cell Maturation Assay

This assay investigates the effect of a compound on the maturation of dendritic cells, which are key antigen-presenting cells of the immune system.

  • Isolation of Monocytes: Monocytes are isolated from human peripheral blood mononuclear cells (PBMCs).

  • Differentiation into Immature DCs (imDCs): Monocytes are cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate into imDCs.

  • Treatment: The imDCs are treated with Boeravinone B.

  • Analysis of Maturation Markers: The expression of cell surface markers associated with DC maturation, such as CD80 and CD86, is analyzed using flow cytometry.

  • Data Interpretation: An increase in the expression of these markers indicates that the compound promotes DC maturation.

VI. Conclusion: A Tale of Two Molecules

The available scientific evidence paints a clear picture of Boeravinone B as a multifaceted bioactive compound with promising therapeutic potential across several domains, including inflammation, cancer, oxidative stress, and immune modulation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in this molecule.

Conversely, the complete absence of data on the biological activities of this compound represents a significant knowledge gap. This lack of information makes any direct comparison with Boeravinone B impossible at this time. Future research efforts are warranted to isolate and characterize this compound and to investigate its potential pharmacological properties. Such studies would be invaluable in determining if this compound shares any of the therapeutic promise of its better-studied counterpart, Boeravinone B, and would enable a true comparative analysis of their biological activities. Until then, the scientific community's understanding of the pharmacological potential of the boeravinones remains incomplete.

References

A Comparative Analysis of the Antioxidant Potential of Boeravinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boeravinones, a class of rotenoids primarily isolated from the medicinal plant Boerhavia diffusa, have garnered significant attention for their diverse pharmacological activities. Among these, their antioxidant potential stands out as a key area of investigation, with implications for the development of novel therapeutics against oxidative stress-related pathologies. This guide provides an objective comparison of the antioxidant capabilities of different boeravinones, supported by available experimental data.

Comparative Antioxidant Activity

The antioxidant potential of various boeravinones has been evaluated using multiple in vitro assays. A seminal study by Aviello et al. provides a direct comparison of the radical scavenging activity of boeravinones G, D, and H using Electron Spin Resonance (ESR) spectroscopy.

Table 1: Hydroxyl Radical Scavenging Activity of Boeravinones G, D, and H [1]

BoeravinoneConcentration (mg/mL)Scavenger Activity (%)
G0.565.9 ± 3.3
H0.550.2 ± 2.4
D0.548.6 ± 1.4

As evidenced by the data, boeravinone G exhibits the most potent hydroxyl radical scavenging activity among the tested compounds.[1][2][3] This study highlights the significant antioxidant potential within the boeravinone family, with boeravinone G emerging as a particularly strong candidate for further investigation.

While comprehensive, directly comparative studies using standardized assays like DPPH and ABTS across a wider range of boeravinones (A, B, C, E, F) are limited in the current literature, some studies provide insights into the antioxidant capacity of other individual boeravinones. For instance, research on callus cultures of Boerhavia diffusa has indicated that extracts rich in boeravinone B possess strong radical scavenging activity. One study reported a radical scavenging activity of 91.1% for a callus extract induced on a specific medium, which was also found to have the highest production of boeravinone B. However, it is important to note that this result pertains to a crude extract and not the isolated compound, making direct comparison with the ESR data for pure boeravinones G, D, and H challenging.

Cellular Antioxidant and Genoprotective Effects

Beyond chemical assays, the antioxidant effects of boeravinones have been explored in cellular models. Boeravinone G, in particular, has demonstrated significant protective effects in Caco-2 cells, a human colon adenocarcinoma cell line.

Key Cellular Effects of Boeravinone G: [1][2][3]

  • Inhibition of Lipid Peroxidation: Boeravinone G effectively inhibited the formation of thiobarbituric acid reactive substances (TBARS), a key indicator of lipid peroxidation, induced by Fenton's reagent.

  • Reduction of Reactive Oxygen Species (ROS): It also reduced the overall levels of intracellular ROS.

  • Enhancement of Endogenous Antioxidant Defenses: Boeravinone G was found to increase the activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme.

  • Genoprotective Activity: The compound demonstrated a protective effect against H₂O₂-induced DNA damage, as evaluated by the Comet assay.

These findings suggest that boeravinone G not only directly scavenges free radicals but also bolsters the cell's own defense mechanisms against oxidative stress and protects against its damaging effects on cellular components like lipids and DNA.

Involvement of Signaling Pathways

The antioxidant and genoprotective effects of boeravinone G appear to be mediated, at least in part, through the modulation of key intracellular signaling pathways. Research indicates the involvement of the MAP kinase (MAPK) and NF-κB pathways .[2][3] Boeravinone G was shown to reduce the levels of phosphorylated ERK1 (pERK1) and phosphorylated NF-κB p65, which are often upregulated in response to oxidative stress.[2][3]

Boeravinone G Signaling Pathway ROS Reactive Oxygen Species (ROS) MAPK_pathway MAP Kinase Pathway (pERK1) ROS->MAPK_pathway activates NFkB_pathway NF-κB Pathway (p-NF-κB p65) ROS->NFkB_pathway activates BoeravinoneG Boeravinone G BoeravinoneG->ROS scavenges BoeravinoneG->MAPK_pathway inhibits BoeravinoneG->NFkB_pathway inhibits Cellular_Protection Cellular Protection (↑SOD activity) BoeravinoneG->Cellular_Protection promotes Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) MAPK_pathway->Oxidative_Damage NFkB_pathway->Oxidative_Damage ESR Workflow cluster_prep Sample Preparation Fenton Fenton's Reagent (FeSO₄ + H₂O₂) Mix Mix Components Fenton->Mix DMPO Spin Trap (DMPO) DMPO->Mix Boeravinone Boeravinone (Test Compound) Boeravinone->Mix ESR ESR Spectrometer Measurement Mix->ESR Analysis Analyze Signal Intensity & Calculate Scavenging (%) ESR->Analysis

References

Cytotoxicity of Boeravinone O and Other Rotenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of natural compounds is paramount in the quest for novel therapeutic agents. This guide provides a comparative analysis of the cytotoxicity of Boeravinone O, a member of the rotenoid family, with other notable rotenoids. The information is supported by experimental data to aid in research and development decisions.

Rotenoids, a class of naturally occurring heterocyclic compounds, have garnered significant interest for their diverse biological activities, including potent insecticidal and piscicidal properties. More recently, their potential as anticancer agents has come under scrutiny, with several members of this family demonstrating significant cytotoxicity against various cancer cell lines. This guide focuses on the cytotoxic effects of this compound in comparison to other well-studied rotenoids, presenting key data on their efficacy and mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various rotenoids, including Boeravinone B as a representative boeravinone, against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

RotenoidCell LineIC50 (µM)Reference
Boeravinone B HT-29 (Colon Cancer)3.7 ± 0.14[1]
HCT-116 (Colon Cancer)5.7 ± 0.24[1]
SW-620 (Colon Cancer)8.4 ± 0.37[1]
Deguelin Various (Breast, Colon, Lung Cancer)Not specified[1]
Tephrosin Various Cancer Cell LinesNot specified[1]
Rotenone HT-29 (Colon Cancer)0.3[2]
(-)-Hydroxyrotenone HT-29 (Colon Cancer)0.1[2]
Barbigerone HepG2 (Liver Cancer)0.61[2]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of boeravinones and other rotenoids are often attributed to their interaction with key cellular signaling pathways. Boeravinone B has been shown to exert its anticancer activity by inducing the internalization and degradation of EGFR and ErbB2 in human colon cancer cells.[1] This leads to the suppression of downstream signaling molecules such as Akt and Erk1/2.[1]

A more general mechanism of cytotoxicity for many rotenoids, including the well-studied rotenone, involves the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3][4] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which in turn induces oxidative stress and can trigger apoptotic or necrotic cell death.[3][5]

boeravinone_b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_ErbB2 EGFR/ErbB2 PI3K PI3K EGFR_ErbB2->PI3K Ras Ras EGFR_ErbB2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1_2 Erk1/2 MEK->Erk1_2 Erk1_2->Proliferation BoeravinoneB Boeravinone B BoeravinoneB->EGFR_ErbB2 Inhibits (Internalization & Degradation)

Caption: Boeravinone B signaling pathway inhibition.

rotenoid_cytotoxicity_workflow Rotenoid Rotenoid ComplexI Mitochondrial Complex I Rotenoid->ComplexI Inhibits ETC_disruption Electron Transport Chain Disruption ComplexI->ETC_disruption ATP_depletion ATP Depletion ETC_disruption->ATP_depletion ROS_increase Increased ROS (Oxidative Stress) ETC_disruption->ROS_increase CellDeath Cell Death (Apoptosis/Necrosis) ATP_depletion->CellDeath ROS_increase->CellDeath

Caption: General mechanism of rotenoid-induced cytotoxicity.

Experimental Protocols

The following section details the methodology for a key experiment cited in the comparison of rotenoid cytotoxicity.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well microtiter plate at a density of 1 × 10^5 cells/well.[1]

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., Boeravinone B at 0.3-10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 24 hours).[1]

  • MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 250 µg/ml) and incubated for a period (e.g., 60 minutes) at 37°C.[1]

  • Formazan Solubilization: The supernatant is removed, and the formazan crystals formed by viable cells are solubilized in a solvent such as DMSO.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

mtt_assay_workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with Rotenoid (or Vehicle) SeedCells->TreatCells Incubate Incubate TreatCells->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateMTT Incubate AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals with DMSO IncubateMTT->Solubilize MeasureAbsorbance Measure Absorbance Solubilize->MeasureAbsorbance AnalyzeData Analyze Data (Calculate IC50) MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: MTT assay experimental workflow.

Conclusion

The available data indicates that boeravinones, represented here by Boeravinone B, exhibit significant cytotoxic activity against human cancer cell lines, although they may be less potent than some other rotenoids like (-)-hydroxyrotenone and rotenone. The mechanism of action for Boeravinone B appears to involve the targeted degradation of key growth factor receptors, while the broader class of rotenoids often induces cytotoxicity through mitochondrial dysfunction and oxidative stress. Further research is warranted to fully elucidate the cytotoxic potential and mechanisms of a wider range of boeravinones, including this compound, to assess their therapeutic promise. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers pursuing further investigations in this area.

References

Boeravinone O: A Comparative Analysis of Efficacy in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O belongs to the rotenoid class of isoflavonoids, a group of natural compounds isolated from the plant Boerhaavia diffusa. This plant has a long history in traditional medicine for treating a variety of ailments, including those related to inflammation, cancer, and gastrointestinal disorders.[1][2] While research on the broader family of boeravinones has revealed significant pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects, specific efficacy data for this compound remains limited in publicly available scientific literature.[2][3] This guide provides a comparative analysis of the known efficacy of closely related boeravinones—Boeravinone B and G—against standard-of-care drugs in the fields of oncology and inflammation. This comparative context serves as a valuable reference for researchers interested in the therapeutic potential of the boeravinone class of compounds and highlights areas for future investigation into this compound.

Anticancer Efficacy: Boeravinone B vs. Standard Chemotherapy in Colon Cancer

Boeravinone B has demonstrated notable anticancer activity, particularly in human colon cancer cell lines.[4][5] Its mechanism of action involves the internalization and degradation of key epidermal growth factor receptors, EGFR and ErbB2, which are crucial for cancer cell proliferation and survival.[4][5]

Data Presentation: In Vitro Efficacy

The following table summarizes the cytotoxic activity of Boeravinone B against various human colon cancer cell lines, as indicated by IC50 values. For comparison, the standard-of-care chemotherapy regimens for colon cancer, such as FOLFOX (5-FU, leucovorin, and oxaliplatin) and CAPEOX (capecitabine and oxaliplatin), are presented.[6] It is important to note that a direct head-to-head in vitro comparison of IC50 values between Boeravinone B and these combination therapies is not available in the cited literature and would be complex due to the nature of combination treatments.

Compound/RegimenCell LineIC50 Value (µM)Citation
Boeravinone B HT-293.7 ± 0.14[4]
HCT-1165.7 ± 0.24[4]
SW-6208.4 ± 0.37[4]
Standard of Care
FOLFOXColon CancerVaries by cell line and specific drug components[6]
CAPEOXColon CancerVaries by cell line and specific drug components[6]
Experimental Protocols

MTT Assay for Cell Viability: [4][5]

  • Human colon cancer cell lines (HT-29, HCT-116, SW-620) were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of Boeravinone B (0.3-10 µM) for a specified duration.

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

  • IC50 values were calculated as the concentration of Boeravinone B that caused a 50% reduction in cell viability.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of Boeravinone B in cancer cells and a typical experimental workflow for assessing its anticancer effects.

Boeravinone_B_Anticancer_Pathway Boeravinone_B Boeravinone B EGFR_ErbB2 EGFR / ErbB2 Receptors Boeravinone_B->EGFR_ErbB2 Induces Downstream_Signaling Downstream Signaling (MAPK, Akt, Erk1/2) Boeravinone_B->Downstream_Signaling Inhibits Apoptosis Apoptosis Boeravinone_B->Apoptosis Induces Internalization Internalization & Degradation EGFR_ErbB2->Internalization EGFR_ErbB2->Downstream_Signaling Activates Internalization->EGFR_ErbB2 Leads to Destruction Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes Downstream_Signaling->Apoptosis Inhibits

Proposed anticancer signaling pathway of Boeravinone B.

Experimental_Workflow_Anticancer Cell_Culture 1. Culture Colon Cancer Cell Lines Treatment 2. Treat with Boeravinone B Cell_Culture->Treatment Viability_Assay 3. Assess Cell Viability (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay 4. Measure Apoptosis (Annexin V-FITC) Treatment->Apoptosis_Assay Protein_Analysis 5. Analyze Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis 6. Data Analysis & IC50 Calculation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Experimental workflow for in vitro anticancer assessment.

Anti-inflammatory and Antioxidant Efficacy: Boeravinones vs. Standard Drugs

Several boeravinones have demonstrated anti-inflammatory and antioxidant properties. Boeravinone B has been shown to inhibit COX-1 and COX-2 enzymes, and in vivo studies have indicated its significant anti-inflammatory activity.[7][8] Boeravinone G is recognized for its potent antioxidant and genoprotective effects, reducing reactive oxygen species (ROS) and protecting against DNA damage.[1][9]

Data Presentation: Anti-inflammatory and Antioxidant Activity

The following table summarizes the known anti-inflammatory and antioxidant activities of Boeravinone B and G. This is compared with standard anti-inflammatory drugs and antioxidants.

CompoundActivityMetricResultCitation
Boeravinone B Anti-inflammatoryIn vivo paw edema inhibition (50 mg/kg)56.6%[7][8]
Ibuprofen (Standard NSAID) Anti-inflammatoryIn vivo paw edema inhibition (50 mg/kg)43.52%[8]
Boeravinone G AntioxidantHydroxyl radical scavengingPotent, significant in nanomolar range[1][2]
Vitamin C (Standard Antioxidant) AntioxidantVaries by assayStandard reference antioxidantN/A
Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay (for Anti-inflammatory Activity): [7][8]

  • Male Sprague-Dawley rats are used.

  • A baseline measurement of the paw volume is taken using a plethysmometer.

  • Boeravinone B (e.g., 50 mg/kg) or a standard drug (e.g., ibuprofen) is administered orally.

  • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.

  • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Electron Spin Resonance (ESR) Spectroscopy (for Antioxidant Activity): [1]

  • The ability of boeravinones to scavenge hydroxyl radicals is measured.

  • A spin trapping agent (e.g., DMPO) is used to detect the short-lived hydroxyl radicals.

  • The ESR signal intensity of the DMPO-OH spin adduct is measured in the presence and absence of the test compound (e.g., Boeravinone G).

  • A reduction in the signal intensity indicates scavenging activity.

Signaling Pathway

The diagram below illustrates the proposed antioxidant and anti-inflammatory signaling pathway for Boeravinone G.

Boeravinone_G_Antioxidant_Pathway Oxidative_Stress Oxidative Stress (e.g., Fenton's Reagent) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Induces MAPK_NFkB MAP Kinase (pERK1) & NF-kB p65 Activation ROS->MAPK_NFkB Activates Inflammation_Damage Inflammation & DNA Damage MAPK_NFkB->Inflammation_Damage Promotes Boeravinone_G Boeravinone G Boeravinone_G->ROS Scavenges Boeravinone_G->MAPK_NFkB Inhibits SOD Superoxide Dismutase (SOD) Activity Boeravinone_G->SOD Increases SOD->ROS Reduces

Antioxidant and anti-inflammatory pathway of Boeravinone G.

Conclusion and Future Directions

The available evidence strongly suggests that the boeravinone class of compounds, particularly Boeravinone B and G, possess significant anticancer, anti-inflammatory, and antioxidant properties. Boeravinone B's ability to target key cancer signaling pathways and Boeravinone G's potent antioxidant effects position them as promising candidates for further preclinical and clinical investigation.

The lack of specific efficacy data for this compound represents a clear research gap. Future studies should focus on isolating and characterizing this compound and evaluating its efficacy in validated in vitro and in vivo models for oncology and inflammatory diseases. Direct comparative studies of this compound against standard-of-care drugs would be invaluable in determining its therapeutic potential and place in therapy. Furthermore, elucidation of its specific mechanism of action will be crucial for its development as a potential therapeutic agent. Researchers are encouraged to build upon the foundational knowledge of the boeravinone family to explore the unique potential of this compound.

References

Comparative Analysis of Boeravinone Activity Across Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the activity of Boeravinones in different cell lines. It is important to note that specific experimental data on the cross-reactivity of Boeravinone O is not currently available in the public domain. Therefore, this document focuses on the well-documented activities of related compounds, Boeravinone B and Boeravinone G , to provide a comparative framework for researchers interested in this family of rotenoids.

This publication aims to provide a comparative guide for researchers, scientists, and drug development professionals on the differential effects of Boeravinones across various cell lines. The data presented is compiled from peer-reviewed studies to facilitate an objective comparison with alternative compounds.

Comparative Anticancer Activity of Boeravinone B

Boeravinone B has demonstrated significant anticancer properties, particularly in colon cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cell lines, suggesting a degree of differential activity. A comparison with standard chemotherapeutic agents, 5-Fluorouracil and Oxaliplatin, is provided below.

Table 1: Comparative IC50 Values of Boeravinone B and Standard Chemotherapeutics in Colon Cancer Cell Lines.

Compound HCT-116 (µM) HT-29 (µM) SW-620 (µM)
Boeravinone B 5.7 ± 0.24 3.7 ± 0.14 8.4 ± 0.37
5-Fluorouracil 19.87 34.18 13
Oxaliplatin 42.27 0.33 ± 0.02 1.13 ± 0.35

Note: IC50 values for 5-Fluorouracil and Oxaliplatin are sourced from different studies and may have different experimental conditions.

Antioxidant and Cytoprotective Effects of Boeravinone G

In contrast to the cytotoxic effects of Boeravinone B in cancer cells, Boeravinone G has been shown to exhibit potent antioxidant and genoprotective effects without notable cytotoxicity in the Caco-2 human colon adenocarcinoma cell line, which is often used as a model for the intestinal epithelium.

Table 2: Effects of Boeravinone G and Other Antioxidants on Caco-2 Cells.

Compound Effect on Cell Viability Antioxidant Activity
Boeravinone G No significant cytotoxicity observed at 0.1-1 ng/ml. Potent antioxidant and genoprotective effects; reduces ROS formation and DNA damage.
Ascorbic Acid No cytotoxic effect; may stimulate cell growth. Antioxidant; can reduce intracellular oxidative stress.
Quercetin Can counteract mitochondrial dysfunction and has protective effects against oxidative stress. Potent antioxidant; protects against oxidative stress and loss of epithelial barrier function.

Note: Direct comparative EC50 values for antioxidant activity were not available under uniform experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a generalized procedure for determining the effect of a compound on cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or SDS in HCl)

  • 96-well plates

  • Test compound (e.g., Boeravinone B)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used for the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the key steps for analyzing protein expression levels to elucidate signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins (e.g., p-EGFR, p-Akt, p-ERK, p-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20) and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizations

Experimental and Signaling Pathways

G cluster_workflow Experimental Workflow A Cell Line Seeding (e.g., HCT-116, HT-29, Caco-2) B Compound Treatment (e.g., Boeravinone B/G) A->B C Incubation B->C D MTT Assay (Cell Viability) C->D E Western Blot (Protein Expression) C->E F Data Analysis (IC50 / Pathway Modulation) D->F E->F

Caption: Generalized experimental workflow for assessing compound activity.

G cluster_boeravinone_b Boeravinone B Anticancer Pathway BoeravinoneB Boeravinone B EGFR_ErbB2 EGFR / ErbB2 Receptors BoeravinoneB->EGFR_ErbB2 inhibits Apoptosis Caspase-Independent Apoptosis BoeravinoneB->Apoptosis induces Internalization Receptor Internalization & Degradation EGFR_ErbB2->Internalization induces PI3K_Akt PI3K/Akt Pathway Internalization->PI3K_Akt inhibits downstream MAPK_Erk MAPK/Erk Pathway Internalization->MAPK_Erk inhibits downstream Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation promotes MAPK_Erk->Proliferation

Caption: Boeravinone B anticancer signaling pathway in colon cancer cells.

G cluster_boeravinone_g Boeravinone G Antioxidant Pathway BoeravinoneG Boeravinone G MAPK MAP Kinase (pERK1) BoeravinoneG->MAPK inhibits NFkB NF-κB BoeravinoneG->NFkB inhibits CellProtection Genoprotective & Antioxidant Effects BoeravinoneG->CellProtection promotes ROS Reactive Oxygen Species (ROS) ROS->MAPK activates ROS->NFkB activates OxidativeStress Oxidative Stress & DNA Damage MAPK->OxidativeStress mediates NFkB->OxidativeStress

Caption: Boeravinone G antioxidant signaling pathway in Caco-2 cells.

Structure-Activity Relationship of Boeravinone Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Boeravinones, a class of rotenoids primarily isolated from Boerhaavia diffusa, have garnered significant interest for their diverse pharmacological activities. While a comprehensive structure-activity relationship (SAR) study focusing specifically on Boeravinone O is not extensively documented in publicly available literature, research on its analogues provides valuable insights into the structural requirements for their biological effects, particularly in the realm of anticancer activity. This guide compares the performance of key Boeravinone analogues, presenting supporting experimental data and methodologies to inform future drug discovery and development efforts.

Comparative Analysis of Biological Activity

The primary focus of recent research has been on the synthesis and evaluation of aza-boeravinone derivatives as potential anticancer agents. These analogues, where a nitrogen atom is incorporated into the chromeno[3,4-b]chromen-12-one core, have demonstrated potent cytotoxic and topoisomerase I inhibitory activities.

Cytotoxicity of Aza-Boeravinone Analogues

A study on the design and synthesis of aza-boeravinone derivatives identified two lead compounds, ZML-8 and ZML-14, with robust inhibitory activities against the HepG2 human hepatocellular carcinoma cell line.[1] The cytotoxic effects of these compounds were evaluated against a panel of human tumor cell lines.

CompoundCell LineIC50 (μM)
ZML-8 HepG2 (Hepatocellular Carcinoma)0.58
A2780 (Ovarian Cancer)>40
Hela (Cervical Cancer)10.15
HCT116 (Colorectal Cancer)11.23
SW1990 (Pancreatic Cancer)13.56
MCF7 (Breast Cancer)12.87
ZML-14 HepG2 (Hepatocellular Carcinoma)1.94
A2780 (Ovarian Cancer)>40
Hela (Cervical Cancer)20.34
HCT116 (Colorectal Cancer)25.67
SW1990 (Pancreatic Cancer)28.91
MCF7 (Breast Cancer)23.45
Topotecan (Control) HepG2 (Hepatocellular Carcinoma)3.21

Data sourced from a study on aza-boeravinone derivatives as topoisomerase I inhibitors.[1]

The data clearly indicates that ZML-8 exhibits significantly higher potency against HepG2 cells compared to the established anticancer drug, Topotecan. Notably, both ZML-8 and ZML-14 demonstrated higher selectivity against HepG2 cells over the normal human liver cell line L-02 when compared to Topotecan.[1]

Other Boeravinone Analogues and Their Activities

Research on other natural boeravinone analogues has revealed different biological activities:

  • Boeravinone B: Has been shown to exert anticancer activity in human colon cancer cells (HT-29) by inducing the internalization and degradation of EGFR and ErbB2 receptors.[2]

  • Boeravinone Derivatives (A, B, F, G, I): A computational study identified these derivatives as potential inhibitors of GMP synthase in drug-resistant Acinetobacter baumannii, with Boeravinones A and I showing the strongest binding energies.[3]

Deciphering the Structure-Activity Relationship

Based on the available data for aza-boeravinone analogues, the following preliminary structure-activity relationships can be inferred:

SAR cluster_core Boeravinone Core Structure cluster_modifications Key Structural Modifications cluster_activity Resulting Biological Activity Core 6H-chromeno[3,4-b]chromen-12-one N_substitution Nitrogen Substitution (Aza-boeravinone) Core->N_substitution Leads to ZML8_sub Substitution Pattern of ZML-8 (Specific electron-donating/withdrawing groups) N_substitution->ZML8_sub Modified with ZML14_sub Substitution Pattern of ZML-14 N_substitution->ZML14_sub Modified with Cytotoxicity Increased Cytotoxicity (low μM IC50) ZML8_sub->Cytotoxicity Significantly enhances TopoI_inhibition Topoisomerase I Inhibition ZML8_sub->TopoI_inhibition Induces ZML14_sub->Cytotoxicity Enhances ZML14_sub->TopoI_inhibition Induces

Caption: Key structural modifications leading to enhanced anticancer activity.

Mechanism of Action: Topoisomerase I Inhibition

The anticancer activity of the aza-boeravinone derivatives, ZML-8 and ZML-14, is attributed to their ability to inhibit topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1]

TopoI_Inhibition ZML_8_14 Aza-boeravinone (ZML-8, ZML-14) TopoI_DNA Topoisomerase I-DNA Complex ZML_8_14->TopoI_DNA Inhibits DNA_Damage DNA Damage TopoI_DNA->DNA_Damage Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Proposed mechanism of action for aza-boeravinone derivatives.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow:

MTT_Workflow Cell_Seeding Seed cells in 96-well plates Compound_Addition Add Boeravinone analogues at various concentrations Cell_Seeding->Compound_Addition Incubation Incubate for 48 hours Compound_Addition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours (Formation of formazan crystals) MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Human tumor cells (e.g., HepG2, A2780, Hela, HCT116, SW1990, MCF7) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the Boeravinone analogues (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the DNA relaxation activity of Topoisomerase I.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 10X Topo I assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound (e.g., ZML-8, ZML-14) at various concentrations in a final volume of 20 µL.

  • Enzyme Addition: Human Topoisomerase I enzyme is added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by adding a stop solution/loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

  • Visualization: The DNA bands (supercoiled and relaxed forms) are visualized under UV light after staining with ethidium bromide. Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion

The available research, particularly on aza-boeravinone derivatives, provides a strong foundation for the structure-activity relationship of this class of compounds. The introduction of a nitrogen atom into the boeravinone core structure appears to be a key modification for enhancing cytotoxic and topoisomerase I inhibitory activities. The potent and selective activity of compounds like ZML-8 against hepatocellular carcinoma cells highlights the therapeutic potential of Boeravinone analogues. Further synthesis and evaluation of a broader range of analogues, including systematic modifications to the core and substituent groups, are warranted to fully elucidate the SAR and optimize their drug-like properties for clinical development.

References

A Comparative Analysis of Boeravinone O from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of Boeravinone O, a promising rotenoid isolated from Boerhaavia diffusa. While direct comparative studies on this compound from varied geographical locations are not extensively documented in publicly available literature, this document outlines the necessary experimental protocols and data presentation methods to facilitate such research. It is established that the phytochemical composition of Boerhaavia diffusa varies with geographical origin, suggesting that the yield, purity, and biological activity of its constituents, including this compound, are also likely to differ.

Introduction to this compound

This compound is a member of the rotenoid family of isoflavonoids, naturally occurring in the roots of Boerhaavia diffusa Linn. (Nyctaginaceae). This plant, commonly known as Punarnava, is a perennial herb found in tropical and subtropical regions of the world, including India, Africa, and the Americas. The Boeravinones, including this compound, are recognized for their potential therapeutic properties, notably their anti-inflammatory and antioxidant activities. Given the widespread use of Boerhaavia diffusa in traditional medicine, a thorough understanding of the variability of its bioactive compounds, such as this compound, is crucial for standardization and drug development.

Geographical Variation in Boerhaavia diffusa

Studies on Boerhaavia diffusa collected from different geographical regions within India have shown significant variations in their pharmacognostic and phytochemical profiles. These variations underscore the importance of sourcing and characterization in natural product research. While these studies do not specifically quantify this compound, they provide a strong rationale for conducting a comparative analysis of this specific compound.

Table 1: Hypothetical Comparative Data for this compound from Different Geographical Sources

The following table is a template for presenting quantitative data from a comparative analysis of this compound. The values presented are hypothetical and should be replaced with experimental data.

Geographical SourcePlant PartExtraction MethodYield of Crude Extract (% w/w)Purity of this compound (%)Antioxidant Activity (IC₅₀ in µg/mL)Anti-inflammatory Activity (% Inhibition at 100 µg/mL)
Sample A (e.g., Nagpur, India) RootsMethanolic RefluxDataDataDataData
Sample B (e.g., Pune, India) RootsMethanolic RefluxDataDataDataData
Sample C (e.g., West Africa) RootsMethanolic RefluxDataDataDataData

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Plant Material Collection and Preparation
  • Collection: Collect fresh roots of Boerhaavia diffusa from different geographical locations. A voucher specimen for each collection should be deposited in a recognized herbarium for authentication.

  • Preparation: The roots should be washed thoroughly with water, shade-dried, and then coarsely powdered using a mechanical grinder.

Extraction and Isolation of this compound

The following workflow outlines the steps for extracting and isolating this compound.

G A Powdered Roots of B. diffusa B Soxhlet Extraction with Methanol A->B C Concentration of Methanolic Extract B->C D Fractionation with n-hexane and Chloroform C->D E Column Chromatography (Silica Gel) D->E F Elution with Chloroform:Methanol Gradient E->F G Thin Layer Chromatography (TLC) Analysis F->G H Preparative HPLC G->H I Pure this compound H->I

Figure 1: Experimental workflow for the extraction and isolation of this compound.
  • Extraction: The powdered root material (approximately 500 g) is subjected to Soxhlet extraction with methanol for 48 hours[1]. The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The concentrated methanolic extract is suspended in water and partitioned successively with n-hexane and chloroform. The chloroform fraction, which is expected to contain the rotenoids, is collected and concentrated.

  • Column Chromatography: The chloroform fraction is subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol[2].

  • TLC Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates using a suitable solvent system (e.g., toluene:ethyl acetate:methanol, 7:2:1 v/v/v). The spots can be visualized under UV light (254 nm).

  • Preparative HPLC: Fractions showing the presence of this compound are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Characterization of this compound
  • Spectroscopic Analysis: The structure of the isolated this compound should be confirmed using spectroscopic techniques:

    • ¹H-NMR and ¹³C-NMR: Nuclear Magnetic Resonance spectroscopy to determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Quantification of this compound by UPLC-MS

An Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method can be developed for the accurate quantification of this compound in the crude extracts from different geographical sources[3][4].

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific quantification of this compound.

In-Vitro Biological Activity Assays

The antioxidant potential of this compound from different sources can be evaluated using the following assays:

  • DPPH Radical Scavenging Assay: This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical[5][6]. The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the radicals) is determined.

  • ABTS Radical Cation Scavenging Assay: This assay measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation[7]. Similar to the DPPH assay, the percentage of scavenging and the IC₅₀ value are determined.

The anti-inflammatory activity can be assessed through the following in-vitro methods:

  • Inhibition of Protein Denaturation: This assay evaluates the ability of the compound to inhibit the denaturation of bovine serum albumin (BSA) induced by heat[8][9]. Diclofenac sodium can be used as a standard drug. The percentage of inhibition is calculated.

  • Inhibition of Cyclooxygenase (COX) Enzymes: The effect of this compound on COX-1 and COX-2 enzymes can be determined using commercially available assay kits. This provides insight into the mechanism of anti-inflammatory action.

Signaling Pathway

Boeravinones have been shown to exert their biological effects through various signaling pathways. The diagram below illustrates a potential signaling pathway involved in the anti-inflammatory and antioxidant effects of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates ROS ROS Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2 releases Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_n->Inflammatory_Genes activates transcription ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Boeravinone_O This compound Boeravinone_O->IKK inhibits Boeravinone_O->ROS scavenges Boeravinone_O->Keap1 disrupts interaction Stimulus Inflammatory Stimulus Stimulus->Receptor

Figure 2: Potential signaling pathways modulated by this compound.

Conclusion

This guide provides a robust framework for conducting a comparative analysis of this compound from different geographical sources. By following the detailed experimental protocols, researchers can generate valuable quantitative data on the yield, purity, and biological activities of this promising natural compound. Such studies are essential for the quality control, standardization, and future development of this compound as a potential therapeutic agent. The provided visualizations of the experimental workflow and a key signaling pathway serve to clarify the complex processes involved in this research.

References

Boeravinone O: A Potential Therapeutic Agent in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Boeravinone O and its Therapeutic Alternatives in Cancer, Inflammation, and Oxidative Stress

This compound, a rotenoid isolated from the plant Boerhaavia diffusa, is emerging as a compound of significant interest in the field of drug discovery. Belonging to a class of naturally occurring isoflavonoids, this compound and its related compounds, Boeravinone B and G, have demonstrated promising preclinical activity across a spectrum of therapeutic areas, including oncology, inflammation, and conditions associated with oxidative stress. This guide provides a comparative analysis of this compound's potential, bench-marked against established therapeutic agents, and supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Anti-Cancer Potential: Targeting Key Signaling Pathways

Boeravinone compounds have shown notable anti-cancer activity, primarily through the modulation of critical cell signaling pathways. Their mechanism of action positions them as potential alternatives or adjuncts to existing cancer therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.

Comparative Performance
CompoundTarget Cell Line(s)IC50 ValueMechanism of Action
Boeravinone B H3255 (NSCLC)40 nM[1]Induces apoptosis; Inhibits EGFR and AKT phosphorylation[1]
H1650 (NSCLC)31.0 ± 1.0 μM[2]-
Gefitinib H3255 (NSCLC)40 nM[1]EGFR Tyrosine Kinase Inhibitor[1]
PC9 (NSCLC)77.26 nM[3]EGFR Tyrosine Kinase Inhibitor[3]
H1650 (NSCLC)2.0 μM[1]EGFR Tyrosine Kinase Inhibitor[1]
Erlotinib HCC827 (NSCLC)4 nM[4]EGFR Tyrosine Kinase Inhibitor[4]
NCI-H3255 (NSCLC)41 nM[4]EGFR Tyrosine Kinase Inhibitor[4]
DiFi (Colon Cancer)20 nMEGFR Tyrosine Kinase Inhibitor
Signaling Pathway and Experimental Workflow

The anti-cancer activity of Boeravinone B has been attributed to its ability to interfere with the EGFR signaling cascade, a pathway frequently dysregulated in various cancers.

boeravinone_cancer_pathway boeravinone Boeravinone B egfr EGFR boeravinone->egfr inhibits apoptosis Apoptosis boeravinone->apoptosis induces pi3k PI3K egfr->pi3k akt Akt pi3k->akt akt->apoptosis inhibits

Caption: Boeravinone B's anti-cancer mechanism.

mtt_assay_workflow start Seed Cancer Cells in 96-well plate treat Treat with This compound/ Alternative start->treat incubate Incubate (e.g., 72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (e.g., 4h) mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow for MTT cell viability assay.

Anti-Inflammatory Properties: Modulating COX Enzymes

Boeravinone compounds have also been investigated for their anti-inflammatory effects, which appear to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes. This positions them as potential alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative Performance
CompoundTarget EnzymeIC50 Value
Boeravinone B COX-1-
COX-2-
Compound 7 (from B. diffusa) COX-121.7 ± 0.5 μM[5]
COX-225.5 ± 0.6 μM[5]
Ibuprofen COX-113 μM
COX-2370 μM
Celecoxib COX-115 μM[6]
COX-240 nM (0.04 µM)[6][7]

Note: While Boeravinone B showed significant in vivo anti-inflammatory activity (56.6% inhibition at 50 mg/kg), specific IC50 values for its COX inhibition are not detailed in the provided literature.[5] Data for a related rotenoid from the same plant is presented.

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of many NSAIDs, and potentially Boeravinones, involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

boeravinone_inflammation_pathway stimulus Inflammatory Stimulus nfkb NF-κB stimulus->nfkb cytokines Pro-inflammatory Cytokines nfkb->cytokines promotes transcription boeravinone Boeravinone G boeravinone->nfkb inhibits

Caption: Boeravinone G's anti-inflammatory mechanism.

western_blot_workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (e.g., anti-p-p65) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Image Analysis detect->analyze

Caption: Western blot workflow for NF-κB analysis.

Antioxidant Efficacy: Combating Oxidative Stress

Boeravinone G has demonstrated potent antioxidant and genoprotective effects, suggesting a role in mitigating diseases associated with reactive oxygen species (ROS).[8]

Comparative Performance
Compound/AssayBoeravinone GGlutathioneCoenzyme Q10
Mechanism Scavenges hydroxyl radicals, inhibits TBARS and ROS formation, increases SOD activity.[8]Directly neutralizes free radicals, regenerates other antioxidants (Vitamins C and E).[9][10]A key component of the mitochondrial electron transport chain, regenerates other antioxidants.[11][12]
TBARS Inhibition Concentration-dependent reduction of H₂O₂/Fe²⁺-induced TBARS formation (0.1-1 ng/ml).[13]--
ROS Inhibition Concentration-dependent reduction of H₂O₂/Fe²⁺-induced ROS formation (0.1-1 ng/ml).[13]--

Note: Direct comparative IC50 values for antioxidant activity are not available in a standardized format. The table highlights the mechanisms and observed effects.

Signaling Pathway and Experimental Workflow

The antioxidant activity of Boeravinone G is linked to its ability to modulate the MAP kinase and NF-κB pathways.[8]

boeravinone_antioxidant_pathway ros ROS mapk MAPK (pERK1) ros->mapk nfkb NF-κB (p-p65) ros->nfkb damage Cellular Damage mapk->damage nfkb->damage boeravinone Boeravinone G boeravinone->ros scavenges boeravinone->mapk inhibits boeravinone->nfkb inhibits

Caption: Boeravinone G's antioxidant mechanism.

tbars_assay_workflow start Prepare Sample Homogenate tca Add TCA (to precipitate protein) start->tca centrifuge1 Centrifuge tca->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant tba Add TBA Reagent supernatant->tba heat Heat (e.g., 95°C) tba->heat cool Cool heat->cool read Measure Absorbance (532 nm) cool->read end Calculate MDA Concentration read->end

Caption: TBARS assay workflow for lipid peroxidation.

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well microplates

  • This compound or alternative compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or the alternative compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for NF-κB (p65) Activation

Objective: To assess the effect of a compound on the activation of the NF-κB pathway by measuring the levels of phosphorylated p65.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound or alternative compound

  • Inflammatory stimulus (e.g., TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., rabbit anti-phospho-NF-κB p65)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or the alternative compound for a specified time. Then, stimulate with an inflammatory agent (e.g., 10 ng/mL TNF-α for 30 minutes).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p65 signal to a loading control (e.g., β-actin or total p65) to determine the relative changes in protein expression.

TBARS Assay for Lipid Peroxidation

Objective: To measure the extent of lipid peroxidation in a sample by quantifying malondialdehyde (MDA), a reactive aldehyde that forms a colored complex with thiobarbituric acid (TBA).

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • MDA standard

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize the sample in a suitable buffer.

  • Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Add BHT to prevent further lipid peroxidation.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Reaction with TBA: Collect the supernatant and add TBA solution.

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Absorbance Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.

Cellular ROS Detection using DCFH-DA

Objective: To measure the intracellular levels of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cell line of interest

  • Culture medium

  • DCFH-DA stock solution (in DMSO)

  • ROS-inducing agent (e.g., H₂O₂) as a positive control

  • This compound or alternative antioxidant

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Allow cells to adhere and then treat with this compound or the alternative antioxidant for a specified time.

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with a serum-free medium or PBS. Add DCFH-DA solution (e.g., 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: For the positive control and treated wells, add a ROS-inducing agent (e.g., H₂O₂) and incubate for a further 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis: Calculate the percentage of ROS inhibition for the treated samples compared to the positive control.

This guide provides a foundational comparison of this compound's therapeutic potential. Further research is warranted to fully elucidate its efficacy and safety profile, particularly for this compound itself, to validate its promise as a novel therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling Boeravinone O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive compounds like Boeravinone O. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

This compound is a rotenoid, a class of naturally occurring compounds. While specific toxicological data for this compound is limited, the safety guidelines for the closely related compound Boeravinone E and the parent compound class, rotenoids, necessitate careful handling. The provided information is benchmarked against safety data for these related substances to ensure a high degree of caution.

Hazard Identification and Safety Data Summary

Based on data for structurally similar compounds, this compound should be handled as a substance with potential health and environmental hazards. The following table summarizes the key hazard information extrapolated from Safety Data Sheets (SDS) for Boeravinone E and Rotenone.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1] Rotenoids can be toxic if ingested[2][3].Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. If swallowed, call a poison center or doctor immediately and rinse mouth.[1][3]
Skin Corrosion/Irritation May cause skin irritation[2][3].Wear protective gloves and impervious clothing.[1] Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical advice.
Serious Eye Damage/Irritation May cause serious eye irritation[2][3].Wear safety goggles with side-shields or a face shield.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
Respiratory Irritation May cause respiratory irritation[2][3].Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area or in a chemical fume hood.[4] If inhaled, move to fresh air.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[1][2][3].Avoid release to the environment. Collect spillage. Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.
Eyes/Face Safety goggles with side-shields or face shieldGoggles should provide protection from splashes. A face shield offers broader protection.
Body Laboratory coat or impervious clothingA lab coat should be worn at a minimum. For larger quantities or risk of splashing, impervious clothing is recommended.[1]
Respiratory Suitable respiratorUse a NIOSH-approved respirator if working outside of a fume hood or if there is a risk of aerosolization.

Operational and Disposal Plans

Adherence to structured operational and disposal protocols is essential for the safe management of this compound in a laboratory setting.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Experimental Use:

  • All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.[4]

  • Prepare solutions in the fume hood.

  • Avoid the generation of dust and aerosols.

  • Ensure an eyewash station and safety shower are readily accessible.[1]

Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear the full complement of recommended PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For larger spills, follow your institution's emergency procedures for hazardous material spills.

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal:

  • Dispose of all waste materials containing this compound as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Disposal Receive & Inspect Receive & Inspect Store Securely Store Securely Receive & Inspect->Store Securely No Damage Quarantine & Report Quarantine & Report Receive & Inspect->Quarantine & Report Damaged Don PPE Don PPE Store Securely->Don PPE Weigh & Prepare Solution Weigh & Prepare Solution Don PPE->Weigh & Prepare Solution Conduct Experiment Conduct Experiment Weigh & Prepare Solution->Conduct Experiment Decontaminate Surfaces & Equipment Decontaminate Surfaces & Equipment Conduct Experiment->Decontaminate Surfaces & Equipment Dispose of Waste Dispose of Waste Decontaminate Surfaces & Equipment->Dispose of Waste Doff & Clean PPE Doff & Clean PPE Dispose of Waste->Doff & Clean PPE

This compound Safe Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.